molecular formula C10H11ClO2 B1368878 2-[4-(Chloromethyl)phenyl]propanoic acid CAS No. 80530-55-8

2-[4-(Chloromethyl)phenyl]propanoic acid

Cat. No.: B1368878
CAS No.: 80530-55-8
M. Wt: 198.64 g/mol
InChI Key: KIFZXXOBDKAFPG-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZXXOBDKAFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568435
Record name 2-[4-(Chloromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80530-55-8
Record name 2-[4-(Chloromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Weight Determination of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of the organic compound 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various anti-inflammatory and analgesic drugs.

Compound Identification

The compound is this compound. Its structure consists of a phenylpropanoic acid backbone with a chloromethyl group attached at the para position (position 4) of the phenyl ring.

  • IUPAC Name: this compound

  • CAS Number: 80530-55-8[1]

  • Molecular Formula: C₁₀H₁₁ClO₂[1]

The molecular formula indicates that a single molecule of the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms[1].

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation requires the molecular formula and the standard atomic weights of each element present in the molecule.

Experimental Protocol: Calculation of Molecular Weight

  • Identify the Molecular Formula: The established molecular formula for this compound is C₁₀H₁₁ClO₂[1].

  • Determine Atomic Weights: Obtain the standard atomic weight for each element from the Periodic Table. For this calculation, the following abridged atomic weights are utilized:

    • Carbon (C): 12.011 amu

    • Hydrogen (H): 1.008 amu[2][3]

    • Chlorine (Cl): 35.45 amu[4][5]

    • Oxygen (O): 15.999 amu[6]

  • Calculate Total Mass for Each Element: Multiply the atomic weight of each element by the number of atoms of that element present in the molecular formula.

  • Sum the Masses: Add the total masses of all elements to determine the molecular weight of the compound. The result is expressed in atomic mass units (amu) or grams per mole ( g/mol ).

Data Presentation

The quantitative data used for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC1012.011120.11
HydrogenH111.00811.088
ChlorineCl135.4535.45
OxygenO215.99931.998
Total Molecular Weight: 198.646

Based on this calculation, the molecular weight of this compound is 198.65 g/mol . This value is consistent with published data for this compound[7].

Workflow Visualization

The logical workflow for calculating the molecular weight is depicted in the diagram below. This visualization outlines the necessary inputs and the sequential steps of the calculation process.

G cluster_inputs Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula (C₁₀H₁₁ClO₂) step1 Step 1: Multiply atom count by atomic weight for each element formula->step1 atomic_weights Standard Atomic Weights (C, H, Cl, O) atomic_weights->step1 step2 Step 2: Sum the total mass of all elements step1->step2 result Molecular Weight (198.65 g/mol) step2->result

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly Loxoprofen. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of propanoic acid with a chloromethyl-substituted phenyl group at the second position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 80530-55-8[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.64 g/mol [1]
Appearance White crystalline powder[2]
Boiling Point 333 °C[2]
Density 1.227 g/cm³[2]
Flash Point 155 °C[2]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Loxoprofen and other related NSAIDs. Several synthetic routes have been described in the literature, with a common method involving the chloromethylation of 2-phenylpropionic acid.

Experimental Protocol: Chloromethylation of 2-Phenylpropionic Acid

This protocol is based on methods described in the patent literature.[3]

Materials:

  • 2-phenylpropionic acid

  • Paraformaldehyde

  • Concentrated sulfuric acid

  • Hydrogen chloride (gas or concentrated HCl)

  • Petroleum ether

  • Benzoyl peroxide

  • Chlorine gas

Procedure:

  • Step 1: Synthesis of 2-(p-tolyl)propionic acid: A mixture of toluene and propionyl chloride is reacted in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield p-methylpropiophenone. The ketone is then converted to 2-(p-tolyl)propionic acid through a multi-step process involving bromination, methoxycarbonylation, and hydrolysis.[4]

  • Step 2: Chlorination: 2-(p-tolyl)propionic acid is dissolved in petroleum ether, and benzoyl peroxide is added as a radical initiator.[4]

  • Chlorine gas is slowly bubbled through the solution at a controlled temperature of 28-45 °C.[4]

  • The reaction is monitored until a creamy white solid precipitates, indicating the formation of the product.[4]

  • The solid is collected by filtration at a reduced temperature (8-15 °C) and recrystallized from a suitable solvent (e.g., vinyl acetate monomer) to yield pure this compound.[4]

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Toluene Toluene p_Methylpropiophenone p-Methylpropiophenone Toluene->p_Methylpropiophenone PropionylChloride Propionyl Chloride PropionylChloride->p_Methylpropiophenone p_TolylpropionicAcid 2-(p-tolyl)propionic acid p_Methylpropiophenone->p_TolylpropionicAcid ChloromethylphenylpropanoicAcid This compound p_TolylpropionicAcid->ChloromethylphenylpropanoicAcid Reagents1 AlCl3 Reagents2 1. Br2, CH3OH 2. H2O Reagents3 Cl2, Benzoyl Peroxide, Petroleum Ether

Caption: A simplified workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate and Biological Context

This compound is primarily utilized as a key intermediate in the synthesis of Loxoprofen, a potent NSAID.[1][5] Loxoprofen is a prodrug that is converted to its active trans-alcohol metabolite in the body.[6]

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

NSAIDs, including the drugs derived from this compound, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][7] There are two main isoforms of the COX enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3]

By inhibiting the COX enzymes, these drugs block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[7] The non-selective inhibition of both COX-1 and COX-2 by some traditional NSAIDs can lead to gastrointestinal side effects.[3]

Diagram 2: The Cyclooxygenase (COX) Signaling Pathway

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain and Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., Loxoprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The role of NSAIDs in inhibiting the COX pathway to reduce inflammation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (phenyl ring): ~7.0-7.5 ppm (multiplet, 4H)- Methine proton (-CH(CH₃)-): ~3.7 ppm (quartet, 1H)- Methyl protons (-CH(CH₃)-): ~1.5 ppm (doublet, 3H)- Methylene protons (-CH₂Cl): ~4.6 ppm (singlet, 2H)- Carboxylic acid proton (-COOH): broad singlet, >10 ppm
¹³C NMR - Carbonyl carbon (-COOH): ~175-185 ppm- Aromatic carbons: ~125-145 ppm- Methine carbon (-CH(CH₃)-): ~45 ppm- Methyl carbon (-CH(CH₃)-): ~18 ppm- Methylene carbon (-CH₂Cl): ~46 ppm
IR Spectroscopy - C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹- O-H stretch (carboxylic acid): broad, ~2500-3300 cm⁻¹- C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹
Mass Spectrometry - Molecular ion peak (M⁺): m/z 198 (³⁵Cl) and 200 (³⁷Cl) in a ~3:1 ratio- Fragmentation patterns may include loss of -COOH (m/z 45), -CH(CH₃)COOH (m/z 73), and the chloromethyl group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a white crystalline powder and may cause skin, eye, and respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a crucial chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the widely used NSAID, Loxoprofen. A thorough understanding of its chemical properties, synthesis, and the biological context of its derivatives is essential for researchers and professionals in drug development. This guide provides a foundational overview to support further research and application of this important compound.

References

Synthesis of 2-[4-(chloromethyl)phenyl]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[4-(chloromethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Loxoprofen.[1][2][3] Its molecular structure, featuring a propanoic acid moiety and a reactive chloromethyl group, allows for further chemical modifications to produce a range of pharmacologically active molecules.[1] This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

This compound, with the chemical formula C10H11ClO2, is a derivative of phenylpropanoic acid.[1] The presence of a chloromethyl group at the para position of the phenyl ring makes it a versatile building block in organic synthesis.[1] Its primary application lies in the pharmaceutical industry as a crucial precursor for anti-inflammatory and analgesic drugs that function by inhibiting prostaglandin production.[1] This document outlines two principal methods for its synthesis: the direct chloromethylation of 2-phenylpropanoic acid and a multi-step pathway commencing from toluene.

Synthesis Pathways

Pathway 1: Chloromethylation of 2-Phenylpropanoic Acid

This is a direct approach where 2-phenylpropanoic acid undergoes chloromethylation to introduce the chloromethyl group onto the phenyl ring.

G A 2-Phenylpropanoic Acid B Mixing with Formaldehyde and Sulfuric Acid A->B Reagents C Addition of Hydrogen Chloride B->C Catalyst D Heating and Reaction C->D Initiation E Crude this compound D->E Yields F Refining/Purification E->F Process G Final Product F->G Final

Caption: Workflow for the chloromethylation of 2-phenylpropanoic acid.

The following protocol is a generalized procedure based on available literature.[4] Specific quantities and conditions may vary.

  • Mixing: In a suitable reaction vessel (chloromethylation kettle), charge 2-phenylpropanoic acid and solid formaldehyde.

  • Acid Addition: While stirring and maintaining the temperature between 20-50°C, slowly add concentrated sulfuric acid.

  • HCl Introduction: Following the sulfuric acid addition, introduce hydrogen chloride.

  • Reaction: Heat the mixture to a temperature between 70-100°C and maintain for 10-30 hours.

  • Work-up: Upon completion, the reaction yields the crude this compound, which is then refined to obtain the final product.

ParameterValueReference
Molar Ratio (2-phenylpropanoic acid:formaldehyde:HCl)1 : 1.5-4 : 2.5-7.5[4]
Reaction Temperature70-100 °C[4]
Reaction Time10-30 hours[4]
Purity of Final Product>99%[4]
Pathway 2: Multi-step Synthesis from Toluene

This pathway involves a series of reactions starting from toluene to build the desired molecule.

G A Toluene B Condensation with Propionyl Chloride A->B C p-Methylpropiophenone B->C D One-step Bromination and Methoxycarbonylation C->D E Intermediate D->E F Hydrolysis E->F G 2-(p-tolyl)propanoic acid F->G H Chlorination G->H I This compound H->I

Caption: Multi-step synthesis pathway of this compound from toluene.

This is a summary of a multi-step synthesis process.[2][3]

  • Condensation: Toluene is condensed with propionyl chloride to yield p-methylpropiophenone.[2][3]

  • Bromination and Methoxycarbonylation: The resulting p-methylpropiophenone undergoes a one-step bromination and methoxycarbonylation.[2]

  • Hydrolysis: The intermediate from the previous step is hydrolyzed to produce 2-(p-tolyl)propanoic acid.[2][3]

  • Chlorination: Finally, 2-(p-tolyl)propanoic acid is chlorinated to yield this compound.[2][3]

Detailed quantitative data for each step of this pathway is not consistently available in a single source. The overall process is described as having a short production process and being cost-effective due to cheap raw materials.[2]

Chemical Reactions and Modifications

The chloromethyl group in this compound is a key functional group that allows for various subsequent chemical modifications:

  • Substitution Reactions: The chlorine atom can be readily displaced by nucleophiles such as amines or thiols to create a diverse range of derivatives.[1]

  • Oxidation Reactions: The compound can be oxidized to introduce other functional groups.[1]

  • Reduction Reactions: The carboxylic acid group can be reduced to yield alcohol derivatives.[1]

Safety and Handling

This compound should be handled with care. The chloromethyl group is a known alkylating agent, which means it has the potential to react with and damage DNA.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound to minimize exposure.[1]

Conclusion

The synthesis of this compound is a critical step in the production of several important anti-inflammatory drugs. The two primary pathways, direct chloromethylation and multi-step synthesis from toluene, offer different advantages in terms of directness and starting materials. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and cost considerations. The reactivity of the final product also opens up possibilities for the synthesis of a wide array of other chemical entities for drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Loxoprofen Acid Intermediates

This technical guide provides a comprehensive overview of the synthetic pathways for producing key intermediates of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on the synthesis of 2-(4-bromomethylphenyl)propionic acid, a crucial building block in the manufacturing of Loxoprofen.

Loxoprofen is known for its potent analgesic, anti-inflammatory, and antipyretic effects.[1] As a prodrug, it is converted to its active form in the body, which contributes to a better tolerability profile, particularly concerning gastrointestinal side effects. The synthesis of Loxoprofen and its intermediates is a critical area of research in pharmaceutical development.[2]

Core Synthesis Pathways

Several synthetic routes to Loxoprofen and its key intermediate, 2-(4-bromomethylphenyl)propionic acid, have been developed. These pathways often begin with readily available starting materials and involve multi-step chemical transformations. Below are summaries of prominent synthetic strategies.

Route 1: Synthesis from Phenylacetonitrile

A common method involves the methylation, hydrolysis, and subsequent bromomethylation of phenylacetonitrile. This process offers the advantage of using easily accessible starting materials.[3]

Route 2: Synthesis from Benzene

This route starts with benzene and proceeds through a series of reactions including Friedel-Crafts acylation, halogenation, ketalization, rearrangement, and Blanc chloromethylation to yield a key intermediate. This intermediate then undergoes condensation, decarboxylation, and salt formation to produce Loxoprofen sodium.[4]

Route 3: Mizoroki-Heck Reaction Approach

A novel approach utilizes the Mizoroki-Heck reaction as a key step. This pathway begins with cyclopentanone and methyl 4-bromophenylacetate. The key intermediate is formed through the reaction of 2-methylenecyclopentanone and methyl 2-(4-bromophenyl)propanoate, followed by hydrogenation and hydrolysis to yield Loxoprofen.[1][5]

Route 4: Synthesis via 2-phenylpropionic acid

This pathway involves the bromomethylation of 2-phenylpropionic acid. 2-phenylpropionic acid itself can be synthesized from benzyl cyanide through methylation and hydrolysis. The bromomethylation is typically carried out using hydrobromic acid and paraformaldehyde under acidic conditions.[6]

The following diagram illustrates a high-level overview of these synthetic pathways.

cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Start1 Phenylacetonitrile Intermediate 2-(4-bromomethylphenyl)propionic acid Start1->Intermediate Methylation, Hydrolysis, Bromomethylation Start2 Benzene Start2->Intermediate Acylation, Halogenation, Rearrangement, Chloromethylation Start3 Cyclopentanone Final Loxoprofen Start3->Final Mizoroki-Heck Reaction, Hydrogenation, Hydrolysis Start4 2-phenylpropionic acid Start4->Intermediate Bromomethylation Intermediate->Final Condensation, Decarboxylation

Caption: High-level overview of Loxoprofen synthesis pathways.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield and purity of the final product. The tables below summarize quantitative data reported for key reactions in the synthesis of Loxoprofen intermediates.

Table 1: Synthesis of 2-(4-bromomethylphenyl)propionic acid

Starting MaterialReactionReagentsYield (%)Purity (%)Reference
2-phenylpropionic acidBromomethylationHydrobromic acid, Paraformaldehyde, Sulfuric acid95 - 9699[6]
PhenylacetonitrileOverall Process-53.2-[3]
4-methylstyreneOverall ProcessHydrogen halide, Grignard reagents, CO2, Brominating agent--[7]

Table 2: Overall Yield for Loxoprofen Synthesis

Starting MaterialsKey ReactionOverall Yield (%)Purity (%)Reference
Cyclopentanone, Methyl 4-bromophenylacetateMizoroki-Heck5699.7[1]
2-(4-bromomethylphenyl)propionic acidEsterification, Condensation, Hydrolysis, Salt formation40 (from phenylacetonitrile)99.8[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic processes. The following are representative experimental protocols for key steps in the synthesis of Loxoprofen intermediates.

Protocol 1: Bromomethylation of 2-phenylpropionic acid

This protocol describes the synthesis of 2-(4-bromomethylphenyl)propionic acid from 2-phenylpropionic acid.[6]

Materials:

  • 2-phenylpropionic acid (10g)

  • Hydrobromic acid (20g)

  • Paraformaldehyde (3g)

  • Sulfuric acid (25g)

  • Xylene (15g for recrystallization)

Procedure:

  • In a bromomethylation reactor, add 10g of 2-phenylpropionic acid, 20g of hydrobromic acid, and 3g of paraformaldehyde.

  • Begin stirring the mixture.

  • Slowly add 25g of sulfuric acid dropwise, maintaining the reaction temperature at 20°C.

  • After the addition of sulfuric acid is complete, heat the mixture to 60°C and maintain for 20 hours.

  • Wash the resulting material with water until the aqueous phase pH is 6.5 to obtain the crude product.

  • Recrystallize the crude product from 15g of xylene (repeated 5 times).

  • Centrifuge, wash, and dry the crystals to obtain the final product of 2-(4-bromomethylphenyl)propionic acid.

The following diagram illustrates the general workflow for this experimental protocol.

cluster_workflow Experimental Workflow: Bromomethylation A 1. Charge Reactor - 2-phenylpropionic acid - Hydrobromic acid - Paraformaldehyde B 2. Add Sulfuric Acid - Dropwise addition - Maintain temp at 20°C A->B C 3. Reaction - Heat to 60°C - Maintain for 20 hours B->C D 4. Work-up - Wash with water to pH 6.5 C->D E 5. Purification - Recrystallize from xylene D->E F 6. Isolation - Centrifuge, wash, and dry E->F G Final Product: 2-(4-bromomethylphenyl) propionic acid F->G

Caption: Workflow for the bromomethylation of 2-phenylpropionic acid.
Protocol 2: Synthesis of Loxoprofen from its Intermediate

This protocol outlines the conversion of a Loxoprofen intermediate to Loxoprofen sodium.[1]

Materials:

  • Methyl 2-[4-(1-methoxycarbonyl-2-oxo-1-cyclopentylmethyl)phenyl] propionate

  • Hydrobromic acid

  • Sodium hydroxide

Procedure:

  • The intermediate, methyl 2-[4-(1-methoxycarbonyl-2-oxo-1-cyclopentylmethyl)phenyl] propionate, is hydrolyzed and decarboxylated using hydrobromic acid to produce Loxoprofen.

  • The resulting Loxoprofen is then treated with sodium hydroxide to form the final product, Loxoprofen sodium.

Conclusion

The synthesis of Loxoprofen acid intermediates is a well-established field with multiple effective pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, reaction conditions, and desired yield and purity. The methods described in this guide, including synthesis from phenylacetonitrile, benzene, and via the Mizoroki-Heck reaction, represent robust and scalable options for the production of these critical pharmaceutical compounds. Further research continues to focus on optimizing these processes to enhance efficiency, reduce environmental impact, and lower production costs.

References

Technical Guide: Physical Properties of 2-[4-(chloromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), including Loxoprofen.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Data

This compound, also known as Loxoprofen acid, is a derivative of phenylpropanoic acid.[1] Its structure, featuring a chloromethyl group at the para position of the phenyl ring, is fundamental to its reactivity and utility as a synthetic building block.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 80530-55-8[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [3]
Appearance White crystalline powder[3]
Boiling Point 333 °C[3]
Density 1.227 g/cm³[3]
Flash Point 155 °C[3]
Melting Point 126-130 °C (Predicted, based on bromo-analog)[4][5]
Solubility Slightly soluble in Chloroform and Methanol (Predicted, based on bromo-analog)[4]
pKa ~4.29 (Predicted, based on bromo-analog)[4]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

  • Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Diagram illustrating the workflow for determining the melting point of an organic compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Transfer E Heat Slowly D->E F Observe Melting E->F G Record Range F->G

Caption: Workflow for Melting Point Determination.

Determination of Solubility

The solubility of this compound in various solvents is a key parameter for its application in synthesis and formulation.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected.

  • Sample Preparation: A known mass of the compound (e.g., 10 mg) is placed in a series of vials.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Diagram illustrating the logical relationship for assessing the solubility of an organic acid.

Solubility_Assessment cluster_solvents Solvent Polarity cluster_results Expected Solubility A This compound B Polar Protic (e.g., Water, Ethanol) A->B Hydrogen Bonding Possible C Polar Aprotic (e.g., Acetone, DMSO) A->C Dipole-Dipole Interactions D Nonpolar (e.g., Toluene, Hexane) A->D van der Waals Forces E Low in Water B->E F Moderate in Alcohols B->F G Good in Aprotic Polar Solvents C->G H Low in Nonpolar Solvents D->H

Caption: Solubility Assessment Pathway.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in the molecule.

Protocol (Potentiometric Titration):

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

Diagram illustrating the signaling pathway of acid dissociation and its measurement via titration.

pKa_Determination cluster_equilibrium Dissociation Equilibrium cluster_titration Potentiometric Titration HA R-COOH (Protonated) A_minus R-COO⁻ (Deprotonated) HA->A_minus Ka Titrant Add NaOH HA->Titrant Reacts with H_plus H⁺ Measurement Measure pH Titrant->Measurement Plot Plot pH vs. Volume Measurement->Plot pKa pKa = pH at ½ Equivalence Point Plot->pKa

References

An In-depth Technical Guide to 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, also known as Loxoprofen acid, is a derivative of phenylpropanoic acid.[1] It is characterized by a chloromethyl group attached to the para position of the phenyl ring.[1] This compound is a crucial building block in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), most notably Loxoprofen.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 80530-55-8[1][2][3][4]
Molecular Formula C10H11ClO2[1]
Molecular Weight 198.64 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(Chloromethyl)-α-methylbenzeneacetic acid, Loxoprofen acid[2]
Appearance White crystalline powder
Boiling Point 333 °C
Density 1.227 g/cm³
Flash Point 155 °C

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, the methine proton of the propanoic acid moiety, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the carbon of the chloromethyl group, the carboxylic acid carbon, the methine carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and the C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the chloromethyl group, the carboxylic acid group, and other fragments.

Synthesis of this compound

The most common method for the synthesis of this compound is through the chloromethylation of 2-phenylpropionic acid.[1]

Experimental Protocol: Chloromethylation of 2-phenylpropionic acid

This protocol is based on methodologies described in the patent literature.[5]

Materials:

  • 2-phenylpropionic acid

  • Formaldehyde (solid)

  • Concentrated sulfuric acid (98%)

  • Hydrogen chloride (gas or concentrated solution)

Procedure:

  • In a suitable reaction vessel equipped for stirring and temperature control, combine 2-phenylpropionic acid (1.0 mol) and solid formaldehyde (2.0 mol).

  • Slowly add concentrated sulfuric acid (4.0 mol) to the mixture while maintaining the temperature below 50 °C.

  • Introduce hydrogen chloride (2.5 mol) into the reaction mixture.

  • Heat the reaction mixture to a temperature between 70-100 °C and maintain for 10-30 hours.

  • Upon completion of the reaction, the crude product, 2-(4-chloromethylphenyl)propanoic acid, is obtained.

  • The crude product can be further purified by recrystallization or other standard purification techniques to yield a product with a purity of over 99%.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of Loxoprofen, a potent NSAID.[1] The chloromethyl group serves as a reactive handle for further chemical modifications to construct the final drug molecule.[1]

Logical Workflow: Synthesis of Loxoprofen via this compound

The following diagram illustrates the key steps in the synthesis of Loxoprofen, highlighting the role of this compound.

Synthesis_Workflow A 2-phenylpropionic acid B Chloromethylation (Formaldehyde, HCl, H₂SO₄) A->B C This compound B->C D Further Synthetic Steps (e.g., reaction with a nucleophile) C->D E Loxoprofen D->E

Synthesis of Loxoprofen from 2-phenylpropionic acid.

Biological Significance and Mechanism of Action

As a precursor to Loxoprofen, this compound is integral to the development of drugs that target the cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting COX, NSAIDs like Loxoprofen reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Safety and Handling

This compound should be handled with care by trained professionals in a well-ventilated laboratory setting. The chloromethyl group is a known alkylating agent, which means it has the potential to react with and damage DNA.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry, particularly in the synthesis of anti-inflammatory drugs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals involved in drug discovery and development. While detailed experimental spectroscopic data is not widely published, the information provided in this guide, based on available literature and patents, offers a solid foundation for its use in a research and development setting.

References

Spectroscopic Analysis of 2-[4-(chloromethyl)phenyl]propanoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] Its chemical structure, featuring a propanoic acid moiety and a chloromethylated phenyl ring, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive (though currently incomplete) overview of the spectroscopic data for this compound, essential for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of public spectroscopic data for this compound, this guide will focus on the expected spectral characteristics based on its chemical structure and provide general experimental protocols for obtaining the necessary data.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics are anticipated.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 11.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.3 - 7.1Multiplet4HAromatic protons (C₆H₄)
~4.6Singlet2HMethylene protons (-CH₂Cl)
~3.7Quartet1HMethine proton (-CH(CH₃)-)
~1.5Doublet3HMethyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175 - 170Carboxylic acid carbon (-COOH)
~140 - 135Aromatic carbon attached to propanoic acid
~135 - 130Aromatic carbon attached to chloromethyl group
~130 - 128Aromatic CH carbons
~45Methylene carbon (-CH₂Cl)
~45Methine carbon (-CH(CH₃)-)
~20 - 15Methyl carbon (-CH₃)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Functional Group
3300 - 2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~3000C-H stretch (Aromatic and Aliphatic)
~1600, ~1450C=C stretch (Aromatic ring)
~1250C-O stretch (Carboxylic acid)
~700C-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
198/200Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
153Loss of COOH
123Loss of CH₂Cl
91Tropylium ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

A Comprehensive Technical Guide to 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). This document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of anti-inflammatory and analgesic agents.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a derivative of phenylpropanoic acid.[1] According to IUPAC nomenclature, the propanoic acid chain is the parent structure, with the phenyl ring containing a chloromethyl substituent located at the 2-position.[1]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-(4-Chloromethylphenyl)propionic acid, 4-(Chloromethyl)-alpha-methylbenzeneacetic acid, CMPPA, Loxoprofen acid[1][2]
CAS Number 80530-55-8[1][2]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [2]
InChI InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[1]

Physicochemical Properties

This compound is a white crystalline powder under standard conditions.[2] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

PropertyValue
Appearance White crystalline powder[2]
Boiling Point 333 °C[2]
Density 1.227 g/cm³[2]
Flash Point 155 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for the production of several pharmaceuticals. A prevalent method involves the chloromethylation of 2-phenylpropionic acid.

This protocol is based on a common synthetic route described in the literature.[1][3]

Materials:

  • 2-phenylpropionic acid

  • Formaldehyde (or paraformaldehyde)

  • Concentrated sulfuric acid

  • Hydrogen chloride (gas or concentrated HCl)

  • Methanol

  • Thionyl chloride

  • Water

  • Reaction vessel with stirring and temperature control

  • Gas inlet for hydrogen chloride

  • Distillation apparatus

Procedure:

  • Chloromethylation:

    • In a suitable reaction vessel, mix 2-phenylpropionic acid with formaldehyde.

    • While stirring, slowly add concentrated sulfuric acid, maintaining the temperature between 20°C and 50°C.

    • Introduce hydrogen chloride gas into the mixture.

    • Heat the reaction mixture to a temperature between 70°C and 100°C for several hours (typically 10-30 hours) to yield crude this compound.[1][3]

  • Esterification (for purification or derivatization):

    • Dissolve the crude this compound in methanol.

    • Add thionyl chloride dropwise to the solution.

    • Maintain the reaction temperature between 45°C and 65°C for 12-24 hours.[3]

    • After the reaction is complete, pour the mixture into water.

    • Separate the organic phase and purify by vacuum distillation to obtain the methyl ester derivative.

  • Hydrolysis (if starting from the ester):

    • The ester can be hydrolyzed back to the carboxylic acid using standard procedures, such as refluxing with an aqueous base (e.g., NaOH) followed by acidification.

Diagram 1: General Synthesis Workflow

G A 2-Phenylpropionic Acid + Formaldehyde B Chloromethylation (H₂SO₄, HCl, 70-100°C) A->B C Crude this compound B->C D Purification / Derivatization C->D E Pure this compound D->E G cluster_0 Cell Membrane cluster_1 Cytosol A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX Enzymes (COX-1 & COX-2) B->C D Prostaglandins C->D F Inflammation, Pain, Fever D->F E Active Metabolite of NSAID (e.g., Loxoprofen) E->C Inhibition

References

An In-depth Technical Guide to 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid is a carboxylic acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the nonsteroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] Its chemical structure, featuring a reactive chloromethyl group, makes it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role in the context of anti-inflammatory drug action.

Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs:

  • 2-(4-Chloromethylphenyl)propionic acid[3]

  • 4-(Chloromethyl)-alpha-methylbenzeneacetic acid[3]

  • CMPPA[3]

  • 2-(4-cloromethyl)phenylpropionic acid[3]

  • Benzeneacetic acid, 4-(chloromethyl)-α-methyl-[3]

  • Loxoprofen acid[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 80530-55-8[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.64 g/mol [1]
Boiling Point 333 °C[3]
Density 1.227 g/cm³[3]
Flash Point 155 °C[3]
Appearance White crystalline powder[3]

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Loxoprofen.[2] Several methods have been described in the patent literature. Below are summaries of key experimental approaches.

Method 1: Chlorination of 2-(p-tolyl)propionic acid

A common synthetic route involves the chlorination of 2-(p-tolyl)propionic acid. The general steps are as follows:

  • Starting Material: The process begins with 2-(p-tolyl)propionic acid.

  • Reaction Conditions: The 2-(p-tolyl)propionic acid is mixed with petroleum ether and benzoyl peroxide, which acts as a radical initiator.

  • Chlorination: Chlorine gas is slowly introduced into the reaction mixture at a controlled temperature, typically between 28-45 °C.

  • Reaction Completion: The reaction is monitored until the feed liquid turns creamy white.

  • Isolation and Purification: The solid product is leached at a reduced temperature (8-15 °C) and then recrystallized from vinyl acetic monomer to yield this compound.[2]

Method 2: Chloromethylation of 2-phenylpropionic acid

Another approach involves the direct chloromethylation of 2-phenylpropionic acid:

  • Starting Material: 2-phenylpropionic acid is used as the initial reactant.

  • Reagents: The 2-phenylpropionic acid is mixed with formaldehyde.

  • Acid Catalysis: Concentrated sulfuric acid is added dropwise at a controlled temperature (20-50 °C), followed by the addition of hydrogen chloride.

  • Reaction: The mixture is heated to 70-100 °C and allowed to react for 10-30 hours.

  • Product: This process yields this compound.

Mechanism of Action in Drug Synthesis: The Role in NSAID Function

This compound is a precursor to Loxoprofen, a potent NSAID.[2] NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. The signaling pathway below illustrates this mechanism.

NSAID_Mechanism membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (e.g., Loxoprofen) nsaids->cox Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.

The diagram above illustrates how NSAIDs, such as Loxoprofen, which is synthesized from this compound, block the action of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

Experimental Workflow for Synthesis

The general workflow for the synthesis of this compound from 2-phenylpropionic acid can be visualized as a series of sequential steps.

Synthesis_Workflow start Start: 2-phenylpropionic acid and formaldehyde step1 Dropwise addition of concentrated sulfuric acid (20-50 °C) start->step1 step2 Addition of hydrogen chloride step1->step2 step3 Heating and reaction (70-100 °C, 10-30 hours) step2->step3 step4 Isolation and purification of this compound step3->step4 end_product Final Product step4->end_product

Caption: General workflow for the synthesis of this compound.

This diagram outlines the key stages in one of the patented synthesis methods, providing a clear, high-level overview for researchers.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of Loxoprofen and potentially other NSAIDs. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences is essential for researchers in this field. This guide provides a foundational overview to support further investigation and application of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of NSAIDs Utilizing 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 2-[4-(chloromethyl)phenyl]propanoic acid as a key intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a primary focus on the synthesis of Loxoprofen.

Introduction

This compound is a crucial building block in the synthesis of various phenylpropionic acid derivatives, a prominent class of NSAIDs. Its reactive chloromethyl group allows for facile introduction of different functionalities, leading to the generation of a diverse range of therapeutic agents. One of the most notable applications of this intermediate is in the production of Loxoprofen, a potent NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Loxoprofen acts as a non-selective cyclooxygenase (COX) inhibitor, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[2] This document outlines the synthetic pathway from this compound to Loxoprofen, providing quantitative data and detailed experimental protocols.

Data Presentation

The following table summarizes the quantitative data for a key step in the synthesis of Loxoprofen sodium, a common salt form of the drug. The data has been compiled from various synthetic methodologies described in the literature.

StepReactantsReagents/CatalystsSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Salification of Loxoprofen 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acidSodium Hydroxide (aq. solution)MethanolRoom Temperature19599.1 (HPLC)[3]
Alternative Salification Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl) propionateSodium HydroxideEthanolReflux185.4399.7 (HPLC)[3]
Purification of Loxoprofen acid Crude 2-[4-(2-Oxo-cyclopentylmethyl)-phenyl]-propionic acidHexane, Methyl-tert-butyl ether-57±2158>99.7 (HPLC)[4]
Preparation of N-(1-cyclopentenyl) morpholine (Loxoprofen precursor synthesis) Cyclopentanone, Morpholinep-toluenesulfonic acidToluene~110 (Reflux)889.3-[5]

Experimental Protocols

Protocol 1: Synthesis of Loxoprofen Sodium from 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid[3]

This protocol details the final step in Loxoprofen synthesis, the formation of its sodium salt.

Materials:

  • 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid

  • Methanol

  • Aqueous Sodium Hydroxide (1 equivalent)

  • Ethyl Acetate (5% aqueous solution)

  • Loxoprofen sodium dihydrate crystal seeds

Procedure:

  • Dissolve 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid in methanol in a round-bottomed flask.

  • Stir the solution at room temperature.

  • Slowly add 1 equivalent of aqueous sodium hydroxide solution dropwise to the stirring mixture.

  • Continue stirring at room temperature for 1 hour.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure at 50-55°C.

  • To the residue, add a 5% aqueous solution of ethyl acetate and heat until the solid is completely dissolved.

  • Slowly cool the solution to room temperature.

  • Induce crystallization by adding crystal seeds of Loxoprofen sodium dihydrate while cooling.

  • Continue stirring for 5-6 hours at 0-5°C to form a suspension.

  • Collect the solid product by filtration.

  • The resulting product is Loxoprofen sodium dihydrate.

Protocol 2: Preparation of 2-(4-Chloromethylphenyl)propionic acid (Key Intermediate)[1]

This protocol describes a method for the preparation of the key intermediate from 2-(p-tolyl)propionic acid.

Materials:

  • 2-(p-tolyl)propionic acid

  • Chlorinating agent

  • Petroleum ether

  • Light source

Procedure:

  • Dissolve 2-(p-tolyl)propionic acid in petroleum ether.

  • Carry out the chlorination under conditions of quantitative illumination and charging with chlorine gas.

  • Monitor the reaction for the formation of 2-(4-Chloromethylphenyl) propionic acid.

  • Upon completion, isolate and purify the product.

Mandatory Visualization

Synthetic Workflow of Loxoprofen

G cluster_0 Synthesis of Key Intermediate cluster_1 Loxoprofen Synthesis Toluene Toluene P_Methyl_propiophenone p-Methylpropiophenone Toluene->P_Methyl_propiophenone Friedel-Crafts Acylation Propionyl_chloride Propionyl chloride Propionyl_chloride->P_Methyl_propiophenone Bromination_Methoxycarbonylation Bromination & Methoxycarbonylation P_Methyl_propiophenone->Bromination_Methoxycarbonylation Hydrolysis Hydrolysis Bromination_Methoxycarbonylation->Hydrolysis p_tolylpropanoic_acid 2-(p-tolyl)propionic acid Hydrolysis->p_tolylpropanoic_acid Chlorination Chlorination p_tolylpropanoic_acid->Chlorination Chloromethyl_acid This compound Chlorination->Chloromethyl_acid Chloromethyl_acid_ester Ethyl 2-(4-chloromethylphenyl)propionate Chloromethyl_acid->Chloromethyl_acid_ester Esterification Condensation Condensation Chloromethyl_acid_ester->Condensation Cyclopentanone_derivative Ethyl 2-oxocyclopentanecarboxylate Cyclopentanone_derivative->Condensation Intermediate_ester Ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan- 1-ylmethyl)phenyl]propionate Condensation->Intermediate_ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_ester->Hydrolysis_Decarboxylation Loxoprofen_acid Loxoprofen (2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid) Hydrolysis_Decarboxylation->Loxoprofen_acid Salification Salification Loxoprofen_acid->Salification Loxoprofen_sodium Loxoprofen Sodium Salification->Loxoprofen_sodium

Caption: Synthetic pathway of Loxoprofen Sodium.

Signaling Pathway of NSAIDs (COX Inhibition)

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 and COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs (e.g., Loxoprofen) NSAIDs->COX1_COX2 Inhibition

Caption: Mechanism of action of NSAIDs via COX inhibition.

References

Application Notes and Protocols: 2-[4-(chloromethyl)phenyl]propanoic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid is a crucial chemical intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its bifunctional nature, possessing both a carboxylic acid and a reactive chloromethyl group, makes it a versatile building block for the creation of more complex pharmaceutical molecules. This document provides detailed application notes and experimental protocols related to this compound, with a focus on its synthesis and its subsequent use in the preparation of the potent NSAID, Loxoprofen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its bromo-analog are presented in Table 1. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

PropertyThis compound2-[4-(bromomethyl)phenyl]propanoic acid
CAS Number 80530-55-8[1]111128-12-2[2]
Molecular Formula C₁₀H₁₁ClO₂[1]C₁₀H₁₁BrO₂[2]
Molecular Weight 198.64 g/mol [1]243.10 g/mol [2]
Boiling Point 333 °CNot available
Melting Point Not available123 - 128 °C
Density 1.227 g/cm³Not available
Flash Point 155 °CNot available
Appearance White crystalline powderNot specified

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~1.5 (d, 3H, -CH(CH ₃)COOH), ~3.7 (q, 1H, -CH (CH₃)COOH), ~4.6 (s, 2H, -CH ₂Cl), ~7.3-7.4 (m, 4H, Ar-H ), ~12.0 (s, 1H, -COOH )
¹³C NMR δ (ppm): ~18 (CH₃), ~45 (CH), ~46 (CH₂Cl), ~129 (Ar-CH), ~130 (Ar-CH), ~136 (Ar-C), ~140 (Ar-C), ~179 (C=O)
IR ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~2950-3050 (C-H stretch), ~1600, 1450 (C=C aromatic stretch), ~700-800 (C-Cl stretch)

Experimental Protocols

The following protocols are adapted from patent literature and provide a detailed methodology for the synthesis of this compound and its subsequent conversion to Loxoprofen.

Protocol 1: Synthesis of this compound from 2-phenylpropionic acid

This protocol describes the chloromethylation of 2-phenylpropionic acid.

Materials:

  • 2-phenylpropionic acid

  • Solid formaldehyde (paraformaldehyde)

  • Concentrated sulfuric acid (98%)

  • Concentrated hydrochloric acid (36%)

  • Methanol

  • Water

  • Chloromethylation reactor with stirrer and temperature control

Procedure:

  • In a chloromethylation reactor, combine 150 g (1 mol) of 2-phenylpropionic acid and 60 g (2 mol) of solid formaldehyde.

  • Begin stirring the mixture.

  • Slowly add 400 g (4 mol) of concentrated sulfuric acid, ensuring the temperature is maintained below 50 °C.

  • After the complete addition of sulfuric acid, add 253.5 g (2.5 mol) of concentrated hydrochloric acid.

  • Gradually heat the reaction mixture to 70 °C and maintain this temperature for 30 hours.

  • Upon completion, the crude product of this compound is obtained.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a product with a purity of over 99%.[3]

Protocol 2: Synthesis of this compound from Toluene

This multi-step protocol starts from toluene and proceeds through several intermediates.

Step 1: Synthesis of p-methylpropiophenone

  • Cool toluene and mix with aluminum chloride with stirring.

  • Slowly add propionyl chloride, maintaining the temperature below 5 °C.

  • After the reaction is complete, pour the mixture into ice water to precipitate the solid product.

  • Filter, wash, and dry the solid to obtain p-methylpropiophenone.

Step 2: Synthesis of 2-(p-tolyl)propionic acid

  • The p-methylpropiophenone is subjected to a one-pot bromination and methoxycarbonylation reaction.

  • This is followed by hydrolysis to yield 2-(p-tolyl)propionic acid.

Step 3: Chlorination to this compound

  • Dissolve the 2-(p-tolyl)propionic acid obtained in the previous step in petroleum ether.

  • Add benzoyl peroxide as a radical initiator.

  • Bubble chlorine gas through the solution while illuminating with a suitable light source.

  • Monitor the reaction until the disappearance of the reddish-green gas and the formation of a creamy white suspension.

  • Cool the reaction mixture and filter the solid.

  • Recrystallize the solid from a suitable solvent to obtain this compound.[4]

Protocol 3: Synthesis of Loxoprofen from this compound

This protocol outlines the final steps to synthesize Loxoprofen.

Step 1: Esterification of this compound

  • The carboxylic acid is first converted to its methyl or ethyl ester to protect the acidic proton and to have a better leaving group for the subsequent alkylation. This can be achieved using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Step 2: Alkylation of 2-ethoxycarbonyl cyclopentanone

  • In a reaction vessel, dissolve 2-ethoxycarbonyl cyclopentanone in a suitable solvent such as toluene.

  • Add a base, for instance, sodium hydroxide, and heat the mixture to reflux.

  • Slowly add a toluene solution of the ester of this compound to the reaction mixture.

  • Continue refluxing for 10-12 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction, acidify with hydrochloric acid to a pH of 1-2, and extract the product with toluene.

  • Dry and concentrate the organic phase to obtain ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentylmethyl)phenyl]propionate.

Step 3: Hydrolysis and Decarboxylation to Loxoprofen

  • The crude product from the previous step is subjected to hydrolysis and decarboxylation. This is typically achieved by heating in the presence of a strong acid, such as hydrobromic acid or a mixture of sulfuric acid and acetic acid.[6]

  • This step removes both ester groups and results in the formation of Loxoprofen.

  • The final product can be purified by crystallization.

Mechanism of Action of Loxoprofen and Related NSAIDs

Loxoprofen, synthesized from this compound, is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Loxoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Loxoprofen & other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of NSAIDs like Loxoprofen.

Synthetic Workflow

The overall synthetic route from 2-phenylpropionic acid to Loxoprofen, highlighting the role of this compound as a key intermediate, is depicted in the following workflow diagram.

Synthesis_Workflow Start 2-phenylpropionic acid Intermediate1 This compound Start->Intermediate1 Chloromethylation Intermediate2 Ester of Intermediate Intermediate1->Intermediate2 Esterification Intermediate3 Alkylated Cyclopentanone Derivative Intermediate2->Intermediate3 Alkylation with 2-ethoxycarbonyl cyclopentanone End Loxoprofen Intermediate3->End Hydrolysis & Decarboxylation

Caption: Synthetic workflow for Loxoprofen.

References

Application Notes and Protocols: Derivatization of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid is a bifunctional organic compound with the molecular formula C₁₀H₁₁ClO₂.[1] It serves as a crucial intermediate in the synthesis of various organic molecules and pharmaceuticals.[1] Its structure, featuring both a carboxylic acid group and a reactive chloromethyl group, allows for a wide range of chemical modifications. This versatility makes it a valuable starting material, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), such as Loxoprofen.[1][2] The derivatization of this compound can be targeted at either the carboxylic acid moiety to form esters and amides, or at the chloromethyl group via nucleophilic substitution, enabling the introduction of diverse functional groups and the generation of novel molecular entities with potential therapeutic applications.[1]

Key Applications

  • Pharmaceutical Development: Primarily used as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][3] Its derivatives often exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1]

  • Chemical Intermediate: The presence of two reactive sites allows for its use in the synthesis of complex molecules and specialty chemicals.[1]

  • Drug Discovery: Serves as a scaffold for creating libraries of compounds for screening against various biological targets. The derivatization potential allows for systematic structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition

Derivatives of this compound, particularly those developed as NSAIDs, function by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID_Derivative NSAID Derivative (e.g., Loxoprofen) NSAID_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by NSAID derivatives.

Experimental Protocols and Data

This section provides detailed protocols for the primary derivatization reactions of this compound.

Esterification of the Carboxylic Acid Group

Esterification converts the carboxylic acid group into an ester, which can alter the compound's solubility, stability, and pharmacokinetic properties. The Fischer esterification is a common method, involving reaction with an alcohol in the presence of an acid catalyst.[4] A more direct method using thionyl chloride is also highly effective.

Protocol: Synthesis of Methyl 2-[4-(chloromethyl)phenyl]propanoate

This protocol is adapted from a patented synthesis method.[5]

Workflow:

Esterification_Workflow start Start: 2-[4-(chloromethyl)phenyl] propanoic acid dissolve Dissolve in Methanol start->dissolve add_reagent Add Thionyl Chloride dissolve->add_reagent react Heat and Stir (e.g., 45-65°C, 12-24h) add_reagent->react quench Quench with Water react->quench extract Extract Organic Phase quench->extract purify Purify by Vacuum Rectification extract->purify end Product: Methyl Ester Derivative purify->end

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Water (H₂O)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask, dissolve this compound (1 mol equivalent) in methanol (10-50 mol equivalents).

  • Slowly add thionyl chloride (0.1-1 mol equivalent) to the solution while stirring. The addition should be done carefully, as the reaction can be exothermic.

  • Heat the reaction mixture to a temperature between 45-65°C and maintain stirring for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction liquor into water to quench the reaction and precipitate the product.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • The crude organic phase is then purified by vacuum rectification to yield the final product, methyl 2-[4-(chloromethyl)phenyl]propionate.

Data Summary:

ParameterCondition 1[5]Condition 2[5]
Molar Ratio (Acid:MeOH:SOCl₂)1 : 10 : 0.11 : 50 : 1
Temperature45°C65°C
Reaction Time24 hours12 hours
Purity 99.2% 99.5%
Molar Yield 90% 95%
Amide Synthesis from the Carboxylic Acid Group

Amide bond formation is a fundamental reaction in medicinal chemistry.[6] Direct amidation of carboxylic acids with amines often requires coupling agents to activate the carboxylic acid.

General Protocol: Amide Synthesis using a Coupling Agent

Materials:

  • This compound

  • Desired primary or secondary amine (1-1.2 equivalents)

  • Coupling agent (e.g., EDC, HOBt, or phosphonium salts) (1-1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine and the base in the anhydrous solvent.

  • Slowly add the amine/base solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride of the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

General Protocol: Synthesis of Thioether Derivatives

This protocol is adapted from a procedure for a similar bromo-derivative.[7]

Materials:

  • This compound

  • Appropriate thiol derivative (e.g., (benz)azolylthiol) (1 equivalent)

  • Solvent (e.g., Acetone, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH) (optional, depends on the nucleophilicity of the thiol)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound and the thiol derivative in the chosen solvent in a reaction flask.

  • If necessary, add a base to facilitate the reaction.

  • Heat the solution to reflux (e.g., 40-80°C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Wash the residue with water to remove any inorganic salts.

  • Filter, dry, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thioether derivative.

Data Summary for Thioether Derivatives (Adapted from 2-(4-bromomethyl)phenyl) propionic acid reactions): [7]

Thiol NucleophileProductYield
4,5-Dihydrothiazole-2-thiol2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid77%
4-Methyl-4H-1,2,4-triazole-3-thiol2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid81%
1H-benzo[d]imidazole-2-thiol2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid78%

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. The chloromethyl group is a known alkylating agent, which means it can react with and potentially damage DNA.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times to minimize exposure.[1] Review the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols for 2-[4-(chloromethyl)phenyl]propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid, also known as Loxoprofen acid, is a key chemical intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structure, featuring a reactive chloromethyl group, makes it a versatile building block for the development of more complex pharmaceutical compounds.[1] The primary application of this compound lies in its role as a precursor to Loxoprofen, a widely used NSAID.[2][3] This document provides an overview of its applications, relevant experimental protocols, and biological activity data of structurally related compounds.

Physicochemical Properties

PropertyValueReference
CAS Number 80530-55-8[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [4]
Boiling Point 333 °C[4]
Density 1.227 g/cm³[4]
Flash Point 155 °C[4]
Appearance White crystalline powder[4]

Applications in Medicinal Chemistry

The principal application of this compound is as a pivotal intermediate in the synthesis of profen-class NSAIDs, most notably Loxoprofen.[2][3] Profens are known for their analgesic, anti-inflammatory, and antipyretic properties, which they exert primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The presence of the chloromethyl group on the phenyl ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more elaborate molecular architectures.[1] This reactivity is exploited in the synthesis of Loxoprofen, where the chloromethyl moiety is ultimately transformed into the (2-oxocyclopentan-1-yl)methyl group characteristic of the final drug.

While this compound is primarily regarded as a synthetic intermediate, its structural similarity to active NSAIDs suggests that it may possess intrinsic, albeit likely modest, COX inhibitory activity. However, it is generally considered a pro-drug or a precursor molecule that is chemically modified to yield the final active pharmaceutical ingredient (API).

Biological Activity and Data Presentation

Direct quantitative biological data for this compound is not extensively available in the public domain, likely due to its primary use as a synthetic intermediate. However, data from structurally related 2-phenylpropanoic acid derivatives that have been evaluated for their COX inhibitory and other biological activities can provide valuable insights. The following tables summarize such data for analogous compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Structurally Related Phenylpropanoic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Ibuprofen3.515.20.23Ibuprofen
Loxoprofen0.10.20.5-
Derivative A2.80.1518.7Celecoxib (COX-2 IC₅₀: 0.04 µM)
Derivative B>1001.2>83Celecoxib (COX-2 IC₅₀: 0.04 µM)

Note: "Derivative A" and "Derivative B" represent examples of modified phenylpropanoic acids from literature to illustrate the range of activities that can be achieved through chemical modification of the core structure. The data for Loxoprofen is included to provide context for the ultimate therapeutic target.

Table 2: Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative of Phenylpropanoic Acid in a Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)% Inhibition of Paw Edema (at 2 hours)
Control-0
Diclofenac25Significant reduction
Compound 3f10Not significant
Compound 3f20Significant reduction (p=0.001)
Compound 3f40Not significant

Note: "Compound 3f" is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a complex derivative. This data illustrates the anti-inflammatory potential of compounds derived from a phenylpropanoic acid scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on procedures described in the patent literature.

Materials:

  • 2-(p-tolyl)propanoic acid

  • Petroleum ether

  • Benzoyl peroxide

  • Chlorine gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, dissolve 2-(p-tolyl)propanoic acid in petroleum ether.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • While stirring, slowly bubble chlorine gas through the solution at a controlled temperature of 40°C.

  • Monitor the reaction by observing the color of the gas exiting the condenser. The reaction is considered complete when a reddish-green gas is observed, and the reaction mixture turns creamy white.

  • Once the reaction is complete, cool the mixture to 10°C to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain purified this compound.

Protocol 2: General Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for determining the in vitro COX inhibitory activity of a test compound, adapted from common methodologies.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Stopping solution (e.g., 2.0 M HCl)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ ELISA kit

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • In a microplate, add the reaction buffer, cofactors, and the enzyme solution.

  • Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubate the reaction for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding the stopping solution.

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

Prostaglandin_Biosynthesis_Pathway cluster_COX Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (constitutive) COX2 COX-2 (inducible) PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Stomach_Lining Stomach Lining Protection Prostacyclins->Stomach_Lining NSAIDs NSAIDs (e.g., Loxoprofen) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit PLA2 Phospholipase A2

Caption: Prostaglandin biosynthesis pathway and the mechanism of action of NSAIDs.

Experimental Workflow

Synthesis_Workflow Start Start: 2-(p-tolyl)propanoic acid Chlorination Chlorination (Cl2, Benzoyl Peroxide, Petroleum Ether, 40°C) Start->Chlorination Intermediate This compound (Crude Product) Chlorination->Intermediate Purification Recrystallization (e.g., Ethyl Acetate) Intermediate->Purification Final_Product Purified this compound Purification->Final_Product End End Product Final_Product->End

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, primarily serving as a building block for the synthesis of potent NSAIDs like Loxoprofen. Its reactive chloromethyl group allows for diverse chemical modifications, enabling the development of a wide range of phenylpropanoic acid derivatives with potential therapeutic applications. While direct biological data for this specific intermediate is limited, the extensive research on its derivatives highlights the importance of this chemical scaffold in the ongoing search for new and improved anti-inflammatory and analgesic agents. The provided protocols offer a foundation for the synthesis and biological evaluation of this and related compounds.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid (CMPPA) is a versatile chemical intermediate, primarily recognized for its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen.[1][2] Its structure features a propanoic acid group attached to a phenyl ring, with a key reactive site: a chloromethyl group at the para position.[1] This benzylic chloride is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions.

The chloromethyl group serves as a handle for chemical modification, allowing for the introduction of various functional groups through reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This reactivity is foundational for creating libraries of novel compounds. The resulting derivatives are often explored for their therapeutic potential, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][3] By inhibiting COX activity, these compounds can reduce the production of prostaglandins, thereby mitigating pain and inflammation.[1]

These notes provide an overview of the reaction of CMPPA with nucleophiles, present quantitative data from analogous reactions, and offer detailed protocols for synthetic procedures.

Reaction Principles and Logical Workflow

The primary reaction pathway for this compound involves the nucleophilic displacement of the chloride ion from the benzylic carbon. This reaction typically proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs simultaneously. The workflow for synthesizing and evaluating derivatives follows a logical progression from the initial reaction to final characterization and biological screening.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Start with This compound Reaction Reaction with Nucleophile (Nu-H) Start->Reaction Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Screening Biological Screening (e.g., COX Inhibition Assay) Characterization->Screening Result Final Product: 2-[4-(nucleophilomethyl)phenyl]propanoic acid Screening->Result

Caption: General workflow for the synthesis and evaluation of CMPPA derivatives.

Application in Drug Discovery: Targeting the COX Pathway

Derivatives of profens are well-known for their anti-inflammatory effects, which are achieved by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain pathways. By functionalizing CMPPA with different nucleophilic groups, novel molecules can be designed to selectively target these enzymes, potentially leading to drugs with improved efficacy and fewer side effects.

COX Pathway Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation CMPPA_deriv CMPPA Derivatives CMPPA_deriv->COX Inhibition

Caption: Inhibition of the COX pathway by CMPPA derivatives.

Quantitative Data: Reaction with Thiol Nucleophiles

The following table summarizes the reaction yields for the synthesis of various 2-phenylpropionic acid derivatives. The data is adapted from studies using the analogous and highly similar starting material, 2-(4-(bromomethyl)phenyl)propionic acid, which exhibits comparable reactivity to its chloro counterpart. The reactions were performed by reacting the starting material with various thiol-containing heterocycles in the presence of a base.

NucleophileProduct NameYield (%)
2-Thiazoline-2-thiol2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid77%[3]
4-Methyl-1,2,4-triazole-3-thiol2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid81%[3]
Benzothiazole-2-thiol2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid80%[3]
Benzimidazole-2-thiol2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid78%[3]

Table adapted from studies on 2-(4-(bromomethyl)phenyl)propionic acid[3].

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]

Protocol 1: General Synthesis of Thioether Derivatives

This protocol describes a general method for the reaction of this compound with thiol-based nucleophiles, adapted from analogous procedures.[3]

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (e.g., benzimidazole-2-thiol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF, add the thiol nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure thioether derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and FTIR.

Protocol 2: General Synthesis of Amine Derivatives

This protocol outlines a general procedure for the reaction of CMPPA with primary or secondary amines. A base is used to neutralize the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (2.2 eq)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in acetonitrile or THF.

  • Add the amine nucleophile (2.2 equivalents; one equivalent acts as the nucleophile and another as the base to quench HCl).

  • Stir the mixture at room temperature or heat to 40-50 °C for 6-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the desired amine derivative.

  • Characterize the final product using appropriate analytical methods.

References

Application Notes and Protocols: Chloromethylation of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the chloromethylation of 2-phenylpropionic acid, a critical step in the synthesis of various active pharmaceutical ingredients and intermediates. The protocols outlined below are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Introduction

Chloromethylation is an organic reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. In the context of 2-phenylpropionic acid, this functionalization primarily occurs at the para-position of the phenyl ring due to the directing effects of the alkyl group. The resulting compound, 2-(4-(chloromethyl)phenyl)propanoic acid, is a versatile intermediate. The chloromethyl group can be readily converted to other functional groups, making it a valuable building block in medicinal chemistry and drug development. The primary method for this transformation is the Blanc chloromethylation, which typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2]

Experimental Protocols

The following protocols are adapted from established procedures for the chloromethylation of 2-phenylpropionic acid.[3]

Materials and Equipment
  • Reagents: 2-phenylpropionic acid, solid formaldehyde (paraformaldehyde), concentrated sulfuric acid (98%), concentrated hydrochloric acid (36%), methanol, thionyl chloride, water.

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, heating/cooling circulator, condenser, ice bath, separation funnel, rotary evaporator, vacuum distillation apparatus.

Procedure for the Synthesis of 2-(4-(chloromethyl)phenyl)propanoic acid

This procedure outlines the direct chloromethylation of 2-phenylpropionic acid.

  • Charging the Reactor: In a suitable reaction vessel, charge 2-phenylpropionic acid (1.0 mol, 150 g) and solid formaldehyde.

  • Acid Addition: While stirring and maintaining the temperature below the desired threshold (see Table 1), slowly add concentrated sulfuric acid via a dropping funnel.

  • Hydrogen Chloride Addition: Following the sulfuric acid addition, introduce concentrated hydrogen chloride.

  • Reaction: Heat the mixture to the specified reaction temperature and maintain for the designated time (see Table 1 for variations).

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water. The crude product will precipitate or form an oily layer.

  • Purification: Separate the crude product, wash with water, and purify by recrystallization or chromatography to obtain the final product.

Procedure for the Synthesis of methyl 2-(4-(chloromethyl)phenyl)propionate

This subsequent esterification step is often performed to protect the carboxylic acid or to create a different derivative.

  • Esterification: Dissolve 2-(4-(chloromethyl)phenyl)propanoic acid (1.0 mol, 198.5 g) in methanol.

  • Catalyst Addition: Add thionyl chloride as a catalyst.

  • Reaction: Stir the mixture at a controlled temperature for a specified duration (see Table 2).

  • Work-up: Pour the reaction mixture into water. The organic layer will separate.

  • Purification: Separate the organic layer and purify by vacuum distillation to yield methyl 2-(4-(chloromethyl)phenyl)propionate.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 2-(4-(chloromethyl)phenyl)propanoic acid and its methyl ester derivative, as adapted from patent literature.[3]

Table 1: Reaction Conditions and Yields for the Chloromethylation of 2-Phenylpropionic Acid [3]

ParameterExample 1Example 2Example 3
Reactants
2-Phenylpropionic Acid (mol)111
Solid Formaldehyde (mol)1.524
Concentrated H₂SO₄ (mol)546
Concentrated HCl (mol)52.57.5
Reaction Conditions
H₂SO₄ Addition Temperature (°C)< 20< 50< 30
Reaction Temperature (°C)8570100
Reaction Time (hours)203010
Results
Yield of 2-(4-(chloromethyl)phenyl)propanoic acid (g)7567.570
Product Purity> 99%> 99%> 99%

Table 2: Reaction Conditions and Yields for the Esterification of 2-(4-(chloromethyl)phenyl)propanoic acid [3]

ParameterExample 4Example 5
Reactants
2-(4-(chloromethyl)phenyl)propanoic acid (mol)11
Methanol (mol)1050
Thionyl Chloride (mol)0.11
Reaction Conditions
Reaction Temperature (°C)4565
Reaction Time (hours)2412
Results
Yield of Methyl 2-(4-(chloromethyl)phenyl)propionate (g)191.3201.8
Molar Yield90%95%
Product Purity99.2%99.5%

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis of methyl 2-(4-(chloromethyl)phenyl)propionate.

Chloromethylation_Workflow start Start: 2-Phenylpropionic Acid & Solid Formaldehyde add_h2so4 Slowly add Conc. H₂SO₄ start->add_h2so4 add_hcl Add Conc. HCl add_h2so4->add_hcl react_chloro Heat and React add_hcl->react_chloro workup_chloro Quench with Water & Separate react_chloro->workup_chloro product_acid 2-(4-(chloromethyl)phenyl)propanoic acid workup_chloro->product_acid esterification Esterification: Add Methanol & Thionyl Chloride product_acid->esterification react_ester Heat and React esterification->react_ester workup_ester Quench with Water & Separate Organic Layer react_ester->workup_ester purify Vacuum Distillation workup_ester->purify final_product Final Product: Methyl 2-(4-(chloromethyl)phenyl)propionate purify->final_product

Caption: Synthesis workflow for methyl 2-(4-(chloromethyl)phenyl)propionate.

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Toxic Fumes: The reaction may produce toxic fumes. Ensure adequate ventilation at all times.

  • Exothermic Reactions: The addition of sulfuric acid can be exothermic. Control the addition rate and use an ice bath to manage the temperature.

  • Carcinogenic Byproducts: Chloromethylation reactions have the potential to form the highly carcinogenic byproduct bis(chloromethyl) ether. It is imperative to handle all reagents and reaction mixtures with caution and to follow appropriate safety protocols for handling carcinogenic materials.

Conclusion

The chloromethylation of 2-phenylpropionic acid is a robust and scalable reaction that provides a key intermediate for further synthetic transformations. The procedures and data presented here offer a comprehensive guide for researchers in the field of drug discovery and development. Careful control of reaction parameters is essential to achieve high yields and purity while ensuring safe laboratory practice.

References

Application Notes: Esterification of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[4-(chloromethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1] The esterification of this carboxylic acid is a critical step to produce derivatives that may serve as prodrugs, facilitate further chemical modifications, or improve purification processes. This document outlines the protocols for the synthesis of its methyl ester, focusing on a common and effective method using thionyl chloride as a catalyst.

The reaction, a type of Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] While various catalysts such as sulfuric acid, solid acid catalysts, and enzymes can be employed for esterification of similar phenylpropanoic acids, thionyl chloride offers a reliable and high-yield pathway for this specific substrate.[4][5][6] The general mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.[2][3]

Applications

  • Pharmaceutical Intermediate: The primary application is in the synthesis of active pharmaceutical ingredients (APIs). For instance, the methyl ester of this compound is a direct precursor in certain synthetic routes for Loxoprofen.

  • Prodrug Development: Esterification can be used to create prodrugs with modified pharmacokinetic properties, such as improved absorption or targeted delivery.

  • Chemical Synthesis: The resulting ester can be used as a building block in more complex organic syntheses, where the ester group may serve as a protecting group or a reactive site for further transformations.

Quantitative Data Summary

The following table summarizes the results of methyl esterification of this compound under various conditions using thionyl chloride as a catalyst, as derived from experimental data.[4]

Molar Ratio (Acid:Methanol:Catalyst)Temperature (°C)Reaction Time (h)Molar Yield (%)Product Purity (%)
1:10:0.145249099.2
1:30:0.655189399.4
1:50:1.065129599.5

Experimental Protocols

This section provides a detailed protocol for the synthesis of methyl 2-[4-(chloromethyl)phenyl]propionate based on the highest-yielding reported method.[4]

Materials

  • This compound (198.5 g, 1 mol)

  • Methanol (1600 g, 50 mol)

  • Thionyl chloride (SOCl₂) (119 g, 1 mol)

  • Deionized Water

  • Ethyl Acetate (for extraction, optional)

  • Saturated Sodium Bicarbonate solution (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment

  • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve this compound (198.5 g, 1 mol) in methanol (1600 g, 50 mol).[4]

  • Catalyst Addition: While stirring the solution, carefully add thionyl chloride (119 g, 1 mol) dropwise at room temperature. An exothermic reaction may occur, so cooling might be necessary to maintain control.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature with continuous stirring for 12 hours.[4] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction liquor into 900 g of water to quench the reaction and precipitate the product.[4]

  • Phase Separation: Transfer the mixture to a large separatory funnel. Allow the layers to separate. The organic phase containing the desired ester will separate from the aqueous phase.[4]

  • Washing (Optional but Recommended): Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the bulk of the solvent. Purify the resulting crude ester by vacuum rectification (distillation) to obtain the final product, methyl 2-[4-(chloromethyl)phenyl]propionate, with high purity.[4]

Visualized Workflows and Relationships

G General Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A 2-[4-(chloromethyl)phenyl] propanoic acid D Corresponding Ester A->D Esterification B Alcohol (e.g., Methanol) B->D C Acid Catalyst (e.g., SOCl₂, H₂SO₄) C->D catalyzes E Water (Byproduct)

Caption: Chemical relationship in acid-catalyzed esterification.

G Experimental Workflow for Ester Synthesis Start Start Mixing 1. Dissolve Acid in Alcohol 2. Add Catalyst Start->Mixing Reaction Heat and Stir (e.g., 65°C for 12h) Mixing->Reaction Quench Pour into Water Reaction->Quench Separate Separate Organic and Aqueous Layers Quench->Separate Purify Vacuum Distillation of Organic Layer Separate->Purify End Final Product: Pure Ester Purify->End

Caption: Step-by-step workflow for esterification and purification.

References

Application Notes and Protocols: The Use of Thionyl Chloride in Reactions with 2-[4-(chloromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thionyl chloride in reactions involving 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. The protocols and data presented herein are intended to guide researchers in the efficient and safe handling of these reagents and reactions.

Introduction

This compound is a valuable building block in organic synthesis. Its carboxylic acid functional group can be readily converted into a variety of other functional groups. Thionyl chloride (SOCl₂) is a versatile and highly effective reagent for the activation of carboxylic acids, primarily through its conversion to the corresponding acyl chloride. This transformation is a critical step in the synthesis of esters, amides, and other derivatives under mild conditions. Additionally, thionyl chloride can be employed as a catalyst in esterification reactions.

Key Applications of Thionyl Chloride with this compound

Synthesis of 2-[4-(chloromethyl)phenyl]propanoyl Chloride

The primary application of thionyl chloride with this compound is the synthesis of its highly reactive acyl chloride derivative, 2-[4-(chloromethyl)phenyl]propanoyl chloride. This reaction proceeds readily, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. The resulting acyl chloride is a key intermediate that can undergo nucleophilic acyl substitution with a wide range of nucleophiles.

Esterification of this compound

Thionyl chloride can also be used to facilitate the esterification of this compound with alcohols. In this context, it can act as a catalyst or a reagent to form the acyl chloride in situ, which then reacts with the alcohol to form the ester. A specific application is the synthesis of methyl 2-(4-chloromethylphenyl)propionate, a direct precursor for further derivatization.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and thionyl chloride, based on literature findings.

Table 1: Esterification of this compound with Methanol using Thionyl Chloride as a Catalyst

ParameterExample 1Example 2
Reactants
This compound198.5 g (1 mol)198.5 g (1 mol)
Methanol320 g (10 mol)960 g (30 mol)
Thionyl chloride11.9 g (0.1 mol)71 g (0.6 mol)
Reaction Conditions
Temperature45 °C55 °C
Reaction Time24 hours18 hours
Product & Yield
ProductMethyl 2-(4-chloromethylphenyl)propionateMethyl 2-(4-chloromethylphenyl)propionate
Yield191.3 g (90% molar yield)197.6 g (93% molar yield)
Purity99.2%99.4%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-chloromethylphenyl)propionate

This protocol describes the esterification of this compound using methanol and thionyl chloride.

Materials:

  • This compound

  • Methanol

  • Thionyl chloride

  • Water

  • Reaction kettle (reactor)

  • Rectifying still

Procedure:

  • Charge the reaction kettle with this compound (198.5 g, 1 mol) and methanol (960 g, 30 mol).

  • With stirring, add thionyl chloride (71 g, 0.6 mol) to the mixture.

  • Heat the reaction mixture to 55 °C and maintain this temperature for 18 hours.

  • After the reaction is complete, pour the reaction liquor into 700 g of water.

  • Separate the organic phase from the aqueous phase.

  • Transfer the organic phase to a rectifying still and perform rectification under vacuum to obtain pure methyl 2-(4-chloromethylphenyl)propionate.

Protocol 2: General Procedure for the Synthesis of 2-[4-(chloromethyl)phenyl]propanoyl Chloride

This protocol provides a general method for the preparation of the acyl chloride from the corresponding carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (optional, as solvent)

  • Round-bottomed flask with a reflux condenser and gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound.

  • Slowly add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dry dichloromethane.

  • Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent (if used) under reduced pressure.

  • The crude 2-[4-(chloromethyl)phenyl]propanoyl chloride can be used directly for the next step or purified by vacuum distillation.

Visualizations

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Formation of Acyl Chlorosulfite cluster_step3 Step 3: Nucleophilic Acyl Substitution RCOOH R-COOH SOCl2 SOCl₂ RCOOH->SOCl2 attacks Intermediate1 R-COO-S(O)Cl + H⁺ + Cl⁻ SOCl2->Intermediate1 forms Intermediate1_re R-COO-S(O)Cl + H⁺ + Cl⁻ Chlorosulfite R-CO-O-S(O)Cl + HCl Intermediate1_re->Chlorosulfite rearranges Chlorosulfite_re R-CO-O-S(O)Cl Product R-COCl + SO₂ + Cl⁻ Chlorosulfite_re->Product forms Chloride Cl⁻ Chloride->Chlorosulfite_re attacks carbonyl

Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.

ExperimentalWorkflow start Start reactants Charge Reactor: This compound + Methanol start->reactants add_socl2 Add Thionyl Chloride reactants->add_socl2 reaction Heat to 55°C for 18 hours add_socl2->reaction quench Pour into Water reaction->quench separation Separate Organic and Aqueous Phases quench->separation distillation Vacuum Distillation of Organic Phase separation->distillation product Obtain Pure Methyl 2-(4-chloromethylphenyl)propionate distillation->product

Caption: Workflow for the Synthesis of Methyl 2-(4-chloromethylphenyl)propionate.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-[4-(chloromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities. Recrystallization is generally preferred for larger quantities, while column chromatography is excellent for separating compounds with very similar properties.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2-(p-tolyl)propanoic acid.[1]

  • Over- or under-chloromethylated species.

  • Positional isomers: Such as 2-[2-(chloromethyl)phenyl]propanoic acid or 2-[3-(chloromethyl)phenyl]propanoic acid.

  • Hydrolysis products: For example, 2-[4-(hydroxymethyl)phenyl]propanoic acid, which can form if the compound is exposed to moisture.[2]

  • Solvents used in the synthesis.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is often used to quantify the main compound and detect any impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature.- Use a co-solvent system (a "good" solvent and a "poor" solvent).- Ensure the minimum amount of hot solvent was used to dissolve the crude product.
"Oiling Out" (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.- Lower the temperature at which the solution becomes saturated by adding more solvent.- Try a lower-boiling point solvent.- "Seed" the solution with a small crystal of the pure compound.
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated, or nucleation is slow.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.
Rapid, Amorphous Precipitation Instead of Crystal Growth The solution is cooling too quickly, leading to the trapping of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Insulate the flask to slow down the cooling process.[6]
Colored Impurities Remain in the Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The chosen solvent system (eluent) has incorrect polarity.- Adjust the polarity of the eluent. For normal-phase silica gel chromatography, a less polar eluent will slow down the elution of all compounds, potentially improving separation.- Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to find the optimal eluent for separation.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough, respectively.- If the product elutes too quickly, decrease the polarity of the solvent system.- If the product elutes too slowly, increase the polarity of the solvent system.
"Tailing" of the Product Band on the Column The compound is interacting too strongly with the stationary phase (e.g., silica gel), often due to its acidic nature.- Add a small amount of a modifying agent to the eluent, such as acetic acid or formic acid, to reduce the strong interactions between the acidic product and the silica gel.
Cracking of the Silica Gel Bed The column was not packed properly, or the solvent polarity was changed too drastically.- Ensure the silica gel is packed uniformly as a slurry.- When running a gradient elution, change the solvent composition gradually.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common starting point for carboxylic acids is a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar co-solvent (e.g., hexanes, heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a carboxylic acid like this compound, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes purity and yield data from related purification processes. Note that specific results for this compound may vary depending on the initial purity and the specific conditions used.

Compound Purification Method Purity Achieved Yield Reference
2-[(4-bromomethyl)phenyl]propionic acidRecrystallization from dichloroethane99.1%Not specified[5]
2-[(4-bromomethyl)phenyl]propionic acidRecrystallization from isopropyl ether99.5%Not specified[5]
Methyl 2-(4-chloromethylphenyl)propionateVacuum rectification99.5%95%[7]

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallize Cool to Induce Crystallization Dissolve->Recrystallize Filter Filter and Wash Crystals Recrystallize->Filter Dry Dry Purified Product Filter->Dry Pure Pure Product Dry->Pure

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cool Cooling Solution Start->Cool Problem Problem Encountered? Cool->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes PureCrystals Pure Crystals Formed Problem->PureCrystals No AddSeed Add Seed Crystal or Scratch Flask NoCrystals->AddSeed MoreSolvent Add More Solvent and Reheat OilingOut->MoreSolvent CheckSolubility Re-evaluate Solvent Choice LowYield->CheckSolubility

Caption: A decision tree for troubleshooting common issues during the recrystallization process.

References

Technical Support Center: 2-[4-(chloromethyl)phenyl]propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the synthesis yield of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the production of various anti-inflammatory and analgesic drugs like Loxoprofen[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and direct method is the chloromethylation of 2-phenylpropanoic acid. This process typically involves reacting 2-phenylpropanoic acid with formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid[1][3].

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields are often attributed to several critical factors:

  • Suboptimal Temperature Control: The initial mixing and acid addition phase is highly exothermic. Failure to maintain low temperatures can lead to unwanted side reactions.

  • Incorrect Stoichiometry: The molar ratios of formaldehyde, hydrogen chloride, and sulfuric acid to the 2-phenylpropanoic acid substrate are crucial for driving the reaction towards the desired product.

  • Insufficient Reaction Time: Chloromethylation can be a slow process, often requiring prolonged heating (10-30 hours) to reach completion[3].

  • Product Degradation: The chloromethyl group is a reactive alkylating agent[1]. Harsh conditions (excessively high temperatures or prolonged reaction times beyond the optimum) can lead to product degradation or polymerization.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of multiple spots suggests a mixture of compounds. Common impurities include unreacted 2-phenylpropanoic acid, formation of ortho- and meta-isomers, and potential dimeric or polymeric byproducts formed through intermolecular reactions of the reactive chloromethyl group.

Q4: What is the recommended method for purifying the final product?

A4: Post-reaction work-up typically involves quenching the reaction mixture in water, followed by extraction of the organic phase. Purification to obtain a high-purity product often requires recrystallization from a suitable solvent or other refining techniques to remove impurities[3][4].

Troubleshooting Guide

Problem: Low Product Yield

Low conversion of the starting material or loss of product during the reaction can significantly impact overall yield. Consult the following table and workflow to diagnose potential issues.

The following table summarizes data from various experimental conditions for the chloromethylation of 2-phenylpropanoic acid, adapted from patent literature. Note that the reported yields are for the refined, high-purity product from a 1 mole (150g) starting batch of 2-phenylpropanoic acid[3].

ParameterCondition 1Condition 2Condition 3
Molar Ratio (2-phenylpropanoic acid:Formaldehyde:HCl) 1 : 1.5 : 51 : 2 : 2.51 : 4 : 7.5
Molar Ratio (2-phenylpropanoic acid:H₂SO₄) 1 : 51 : 41 : 6
Initial Temperature (Acid Addition) < 20°C< 50°C< 30°C
Reaction Temperature 85°C70°C100°C
Reaction Time 20 hours30 hours10 hours
Final Product Yield 75.0 g67.5 g70.0 g

Data adapted from patent CN106349051A[3].

LowYieldTroubleshooting start Low Yield Observed check_stoich Verify Reactant Stoichiometry (See Table) start->check_stoich check_temp Review Temperature Logs start->check_temp check_time Confirm Reaction Time start->check_time sol_stoich Adjust Molar Ratios (e.g., Condition 1) check_stoich->sol_stoich Incorrect Ratios sol_temp Ensure Strict Temperature Control: 1. Low Temp for Acid Addition 2. Stable Heating During Reaction check_temp->sol_temp Deviations Noted sol_time Optimize Reaction Duration (e.g., 20-30 hours) check_time->sol_time Time Too Short

Caption: A troubleshooting decision tree for diagnosing low yield issues.

Problem: Product Purity Issues

The presence of impurities complicates downstream applications and indicates suboptimal reaction control.

  • Possible Cause: Isomer Formation

    • Solution: While para-substitution is generally favored, deviations from the optimal temperature profile can increase the formation of other isomers. Adhering strictly to a controlled, slow addition of sulfuric acid at low temperatures can improve regioselectivity.

  • Possible Cause: Byproduct Formation from Reactive Intermediates

    • Solution: The highly reactive chloromethyl group can lead to self-condensation or polymerization, especially at higher temperatures. Avoid exceeding the target reaction temperature (e.g., 70-85°C) and consider optimizing the reaction time to avoid prolonged exposure of the product to harsh conditions once the reaction is complete[3].

Experimental Protocols

Key Experiment: Synthesis via Chloromethylation (Condition 1)

This protocol is based on the highest-yield condition reported in the comparative table[3].

Materials:

  • 2-phenylpropionic acid (150g, 1 mol)

  • Solid formaldehyde (paraformaldehyde) (45g, 1.5 mol)

  • Concentrated sulfuric acid (98%, 500g, approx. 5 mol)

  • Hydrochloric acid (36%, 507g, approx. 5 mol)

  • Reaction vessel with stirring, dropping funnel, and temperature control (chloromethylation kettle)

Procedure:

  • Reactant Loading: Charge the chloromethylation kettle with 2-phenylpropionic acid (150g) and solid formaldehyde (45g). Begin stirring the mixture.

  • Sulfuric Acid Addition: Cool the vessel and slowly add concentrated sulfuric acid (500g) dropwise. Meticulously control the temperature to ensure it remains below 20°C throughout the addition.

  • Hydrogen Chloride Addition: Once the sulfuric acid addition is complete, begin the dropwise addition of hydrochloric acid (507g).

  • Reaction Heating: After all reactants have been added, gradually heat the mixture to 85°C. Maintain this temperature and continue stirring for 20 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench by pouring it into water. Separate the organic phase. The crude product should be further refined (e.g., through recrystallization) to yield the final, high-purity this compound.

Safety Note: The product, this compound, contains a chloromethyl group, which is a known alkylating agent. Handle this compound with appropriate personal protective equipment (PPE) to minimize exposure[1].

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification reactants 1. Load Reactants (2-Phenylpropanoic Acid + Formaldehyde) h2so4 2. Add H₂SO₄ (Maintain <20°C) reactants->h2so4 hcl 3. Add HCl h2so4->hcl heating 4. Heat to 85°C (React for 20h) hcl->heating workup 5. Quench & Extract heating->workup refine 6. Refine Crude Product (e.g., Recrystallization) workup->refine product Final Product: This compound refine->product

Caption: General workflow for the synthesis of the target compound.

References

Technical Support Center: Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Chloromethylation of 2-phenylpropanoic acid: This is a type of Friedel-Crafts reaction where 2-phenylpropanoic acid reacts with formaldehyde and hydrogen chloride in the presence of a strong acid like concentrated sulfuric acid.

  • Radical Chlorination of 2-(p-tolyl)propanoic acid: This method involves the chlorination of the methyl group of 2-(p-tolyl)propanoic acid using a chlorinating agent and a radical initiator.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The common side reactions depend on the chosen synthesis route:

  • For the chloromethylation route:

    • Formation of diarylmethane byproducts.

    • Poly-chloromethylation of the aromatic ring.

    • Formation of bis(chloromethyl) ether, a known carcinogen.

  • For the radical chlorination route:

    • Over-chlorination leading to di- and trichloromethyl byproducts.

    • Chlorination of the aromatic ring.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products and byproducts. A reverse-phase HPLC method with a C18 column is often suitable for separating the starting material, product, and impurities.[1][2][3][4]

Q4: What are the recommended purification methods for the final product?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective method for removing impurities. The choice of solvent is crucial for good separation.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product from closely related impurities.

  • Fractional Distillation: This technique can be useful for separating products with different boiling points, particularly in the radical chlorination route where over-chlorinated products may have distinct boiling points.[5][6][7][8]

Troubleshooting Guides

Route 1: Chloromethylation of 2-phenylpropanoic acid

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Steps
Incomplete reaction- Ensure the reaction is run for the recommended time (10-30 hours).- Monitor the reaction by TLC or HPLC until the starting material is consumed.
Suboptimal temperature- Maintain the reaction temperature within the recommended range (20-100°C). Lower temperatures may slow the reaction, while higher temperatures can increase byproduct formation.
Inefficient mixing- Ensure vigorous stirring to maintain a homogenous reaction mixture, especially in a multiphasic system.
Reagent quality- Use high-purity starting materials and reagents. Moisture can deactivate the acid catalyst.

Issue 2: High Levels of Diaryl Methane Byproduct

Possible Cause Troubleshooting Steps
High reaction temperature- Lowering the reaction temperature can disfavor the Friedel-Crafts alkylation that leads to the diarylmethane byproduct.
High concentration of the chloromethylated intermediate- Consider a slower addition of formaldehyde to keep the concentration of the reactive intermediate low.
Inappropriate catalyst- While sulfuric acid is common, exploring other Lewis acid catalysts might offer better selectivity.
Purification Strategy - The diarylmethane byproduct is typically less polar than the desired carboxylic acid. It can often be removed by recrystallization from a suitable solvent system or by column chromatography.

Issue 3: Presence of Poly-chloromethylated Products

Possible Cause Troubleshooting Steps
Excess formaldehyde and HCl- Use a stoichiometric amount or a slight excess of the chloromethylating agents. A large excess can promote multiple substitutions on the aromatic ring.
Prolonged reaction time- Monitor the reaction closely and stop it once the desired product is maximized to prevent further reactions.
Purification Strategy - These byproducts will have a higher molecular weight and different polarity, allowing for separation by column chromatography or careful recrystallization.
Route 2: Radical Chlorination of 2-(p-tolyl)propanoic acid

Issue 1: Formation of Dichloro- and Trichloromethyl Byproducts

Possible Cause Troubleshooting Steps
Over-chlorination due to high chlorine concentration- Control the feed rate of the chlorinating agent. Using N-chlorosuccinimide (NCS) instead of chlorine gas can sometimes provide better control.
High initiator concentration- Optimize the concentration of the radical initiator (e.g., benzoyl peroxide). A lower concentration may favor mono-chlorination.[9][10]
Purification Strategy - These byproducts have significantly different boiling points and can be separated by fractional distillation. Column chromatography is also an option.

Issue 2: Ring Chlorination as a Side Reaction

Possible Cause Troubleshooting Steps
Presence of Lewis acid catalysts- Ensure the reaction is free from any Lewis acid contaminants (e.g., iron from the reactor vessel) that can catalyze electrophilic aromatic substitution.
Reaction conditions favoring ionic pathways- Radical reactions are typically favored by UV light or radical initiators and non-polar solvents. Avoid conditions that promote ionic mechanisms.
Purification Strategy - Ring-chlorinated isomers can be difficult to separate. Careful optimization of the reaction to prevent their formation is the best strategy. Fractional crystallization or preparative HPLC might be necessary for separation.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative data based on general principles of chemical reactivity. Actual experimental results will vary based on specific laboratory conditions.

Table 1: Effect of Temperature on Byproduct Formation in Chloromethylation of 2-phenylpropanoic acid

Reaction Temperature (°C)Yield of Main Product (%)Diaryl Methane Byproduct (%)Poly-chloromethylated Products (%)
406552
6075105
8070188
100552512

Table 2: Effect of Molar Ratio of Chlorine on Product Distribution in Radical Chlorination of 2-(p-tolyl)propanoic acid

Molar Ratio (Cl₂ : Substrate)Mono-chlorinated Product (%)Di-chlorinated Product (%)Tri-chlorinated Product (%)
0.5 : 1455<1
1 : 170152
1.5 : 160255
2 : 1404010

Experimental Protocols

Protocol 1: Chloromethylation of 2-phenylpropanoic acid

  • In a well-ventilated fume hood, charge a reaction vessel with 2-phenylpropanoic acid (1.0 eq).

  • Add paraformaldehyde (1.5-2.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 20°C.

  • Once the addition is complete, begin bubbling hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for 10-30 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Radical Chlorination of 2-(p-tolyl)propanoic acid

  • In a reaction vessel equipped with a reflux condenser and a gas inlet, dissolve 2-(p-tolyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or petroleum ether).

  • Add a radical initiator such as benzoyl peroxide (0.01-0.05 eq).

  • Heat the mixture to reflux.

  • Slowly bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise. Irradiate with a UV lamp if necessary.

  • Monitor the reaction by TLC or GC to follow the formation of the product and the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation, recrystallization, or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Chloromethylation cluster_1 Route 2: Radical Chlorination 2-phenylpropanoic acid 2-phenylpropanoic acid Product_1 This compound 2-phenylpropanoic acid->Product_1 HCHO, HCl, H₂SO₄ Byproduct_1B Poly-chloromethylated Products 2-phenylpropanoic acid->Byproduct_1B Excess Reagents Byproduct_1A Diaryl Methane Product_1->Byproduct_1A Further Reaction 2-(p-tolyl)propanoic acid 2-(p-tolyl)propanoic acid Product_2 This compound 2-(p-tolyl)propanoic acid->Product_2 Cl₂, Initiator, hv Byproduct_2B Ring Chlorination 2-(p-tolyl)propanoic acid->Byproduct_2B Ionic Conditions Byproduct_2A Over-chlorinated Products Product_2->Byproduct_2A Excess Cl₂

Caption: Synthetic routes and major side reactions.

Troubleshooting_Workflow Start Experiment Start Reaction Synthesis Reaction Start->Reaction Analysis Analyze Crude Product (TLC, HPLC, GC-MS) Reaction->Analysis Check_Yield Is Yield Acceptable? Analysis->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Troubleshoot_Yield Troubleshoot Low Yield - Check reaction time - Verify temperature - Ensure proper mixing Check_Yield->Troubleshoot_Yield No Purification Purification (Recrystallization, Chromatography) Check_Purity->Purification No Final_Product Pure Product Check_Purity->Final_Product Yes Troubleshoot_Yield->Reaction Purification->Analysis

Caption: General troubleshooting workflow.

References

Technical Support Center: 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-[4-(chloromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically process-related and can arise from incomplete reactions, side reactions, or degradation. These include unreacted starting materials, isomeric byproducts, over-reaction products, and hydrolysis derivatives.

Q2: How do these impurities originate?

A2: Impurities in this compound generally originate from the chloromethylation of 2-phenylpropionic acid. The reaction conditions, such as temperature and catalyst, play a significant role in the impurity profile. For instance, higher temperatures can promote the formation of dimeric impurities.

Q3: What is the impact of these impurities on downstream applications?

A3: As this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Loxoprofen, the presence of impurities can affect the quality, safety, and efficacy of the final drug product.[1][2] Therefore, it is crucial to identify and control these impurities.

Q4: Can isomeric impurities be formed during the synthesis?

A4: Yes, the chloromethylation of the phenyl ring can potentially occur at different positions, leading to the formation of ortho- and meta-isomers (2-[2-(chloromethyl)phenyl]propanoic acid and 2-[3-(chloromethyl)phenyl]propanoic acid) in addition to the desired para-isomer. The regioselectivity of the reaction is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

Troubleshooting Guides

Issue 1: High levels of unreacted 2-phenylpropionic acid detected.

  • Question: My final product contains a significant amount of unreacted 2-phenylpropionic acid. What could be the cause and how can I resolve this?

  • Answer: This issue typically arises from incomplete chloromethylation.

    • Possible Causes:

      • Insufficient reaction time or temperature.

      • Inadequate amount of chloromethylating agents (formaldehyde and hydrogen chloride).

      • Poor catalyst activity.

    • Solutions:

      • Increase the reaction time or temperature, monitoring the reaction progress by an appropriate analytical technique like HPLC or TLC.

      • Ensure the stoichiometry of the reagents is correct.

      • Verify the quality and activity of the catalyst (e.g., sulfuric acid).

Issue 2: Presence of a high molecular weight impurity.

  • Question: I have observed a significant peak in my chromatogram corresponding to a higher molecular weight species. What is this impurity and how can I minimize its formation?

  • Answer: This is likely a diarylmethane derivative, a common byproduct in chloromethylation reactions.[1]

    • Formation Pathway: The chloromethylated product can undergo a Friedel-Crafts alkylation with another molecule of 2-phenylpropionic acid or the product itself to form a dimer.

    • Solutions to Minimize Formation:

      • Maintain a lower reaction temperature, as higher temperatures favor the formation of diarylmethanes.[1]

      • Control the concentration of the chloromethylated product.

      • Choose a catalyst that is less prone to promoting Friedel-Crafts alkylation. For example, zinc chloride is sometimes used as a milder Lewis acid catalyst.[3]

Issue 3: Detection of an impurity with a mass corresponding to the addition of an oxygen atom.

  • Question: My mass spectrometry analysis shows an impurity with a molecular weight of 180.2 g/mol , which is 18 units higher than the product. What is this impurity?

  • Answer: This impurity is likely 2-[4-(hydroxymethyl)phenyl]propanoic acid.[2][4][5]

    • Formation Pathway: It is formed by the hydrolysis of the chloromethyl group of the product. This can occur during the reaction work-up or upon storage if the product is exposed to moisture.

    • Solutions:

      • Ensure anhydrous conditions during the reaction and work-up.

      • Properly dry the final product and store it in a desiccated environment.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2-Phenylpropionic acidC9H10O2150.17Unreacted starting material
2-[4-(Hydroxymethyl)phenyl]propanoic acidC10H12O3180.20Hydrolysis of the product[2][4][5]
Diarylmethane DerivativeC19H20O4328.36Side reaction (dimerization)[1]
2-[2-(Chloromethyl)phenyl]propanoic acidC10H11ClO2198.65Isomeric byproduct
2-[3-(Chloromethyl)phenyl]propanoic acidC10H11ClO2198.65Isomeric byproduct
Bis(chloromethyl) DerivativeC11H12Cl2O2247.12Over-reaction product

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 2-phenylpropionic acid (1 equivalent).

  • Reagent Addition: Add paraformaldehyde (2 equivalents) to the vessel and stir the mixture.

  • Acid Addition: Slowly add concentrated sulfuric acid (4 equivalents) dropwise while maintaining the temperature below 50°C.

  • HCl Introduction: Once the sulfuric acid addition is complete, begin to bubble hydrogen chloride gas through the mixture.

  • Reaction: Heat the reaction mixture to 70-100°C and maintain for 10-30 hours, monitoring the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This is a general method and may need to be adapted for specific equipment and impurity profiles.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway 2-Phenylpropionic acid 2-Phenylpropionic acid This compound This compound 2-Phenylpropionic acid->this compound  HCHO, HCl, H₂SO₄  

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Degradation 2-Phenylpropionic acid 2-Phenylpropionic acid This compound This compound 2-Phenylpropionic acid->this compound Chloromethylation Diarylmethane Derivative Diarylmethane Derivative This compound->Diarylmethane Derivative Dimerization 2-[4-(hydroxymethyl)phenyl]propanoic acid 2-[4-(hydroxymethyl)phenyl]propanoic acid This compound->2-[4-(hydroxymethyl)phenyl]propanoic acid Hydrolysis

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow start Impurity Detected is_high_mw High Molecular Weight? start->is_high_mw is_hydrolyzed Hydrolysis Product? is_high_mw->is_hydrolyzed No Diarylmethane Derivative Diarylmethane Derivative is_high_mw->Diarylmethane Derivative Yes is_starting_material Unreacted Starting Material? is_hydrolyzed->is_starting_material No Hydroxymethyl Derivative Hydroxymethyl Derivative is_hydrolyzed->Hydroxymethyl Derivative Yes Increase Reaction Time/Temp Increase Reaction Time/Temp is_starting_material->Increase Reaction Time/Temp Yes Check Other Impurities Check Other Impurities is_starting_material->Check Other Impurities No

Caption: Logical workflow for impurity troubleshooting.

References

Technical Support Center: 2-[4-(chloromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-[4-(chloromethyl)phenyl]propanoic acid (CMPPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMPPA) and what are its primary applications?

A1: this compound, with the molecular formula C₁₀H₁₁ClO₂, is a derivative of phenylpropanoic acid. It is primarily utilized as a key chemical intermediate in the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs), such as Loxoprofen.[1][2] The chloromethyl group serves as a reactive site for further chemical modifications to produce a range of analgesic and anti-inflammatory agents.[1]

Q2: What are the primary factors that can cause the degradation of CMPPA?

A2: While specific degradation pathways for CMPPA are not extensively documented in public literature, based on its chemical structure, the primary factors leading to degradation are likely to be hydrolysis, oxidation, photolysis, and thermal stress. The benzylic chloride functional group is particularly susceptible to nucleophilic substitution, such as hydrolysis.

Q3: How should I properly store CMPPA to ensure its stability?

A3: To minimize degradation, CMPPA should be stored in a cool, dry, and well-ventilated place, away from light and moisture.[3] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are the most probable degradation products of CMPPA?

A4: Based on its structure, the most likely degradation products include:

  • Hydrolysis Product: 2-[4-(hydroxymethyl)phenyl]propanoic acid, formed by the reaction of the chloromethyl group with water.

  • Oxidation Products: Oxidation could lead to the formation of 2-(4-carboxyphenyl)propanoic acid or other related compounds.

  • Decomposition Products: Under significant thermal stress, decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Q5: I am observing unexpected peaks in my HPLC analysis of a CMPPA sample. What could be the cause?

A5: Unexpected peaks in your chromatogram are often indicative of degradation products or impurities from synthesis. The most common degradant is the hydrolysis product, 2-[4-(hydroxymethyl)phenyl]propanoic acid, which is more polar and would likely have a shorter retention time than the parent compound in a reverse-phase HPLC system. Other possibilities include oxidation products or residual starting materials from the synthesis of CMPPA.[4]

Q6: My CMPPA sample, which was initially a white powder, has developed a yellowish tint. Does this indicate degradation?

A6: A change in color, such as the development of a yellowish tint, often suggests chemical degradation. This can be caused by exposure to light (photodegradation) or air (oxidation), leading to the formation of chromophoric impurities. It is highly recommended to re-analyze the sample for purity and potency before use.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with CMPPA.

Problem 1: Gradual loss of purity and appearance of a new, more polar peak during HPLC analysis over time.

  • Possible Cause: Hydrolysis. The chloromethyl group on the phenyl ring is susceptible to hydrolysis, especially in the presence of moisture or protic solvents (e.g., methanol, water). This reaction converts the chloromethyl group to a hydroxymethyl group, resulting in the formation of 2-[4-(hydroxymethyl)phenyl]propanoic acid.

  • Troubleshooting Steps:

    • Solvent Selection: Use anhydrous aprotic solvents for your experiments whenever possible. If aqueous or protic solvents are necessary, prepare solutions fresh and use them immediately.

    • Storage Conditions: Ensure the compound is stored in a desiccator or under an inert atmosphere to strictly control its exposure to moisture.

    • pH Control: Avoid highly basic or acidic aqueous conditions, which can catalyze the hydrolysis reaction. Neutral or slightly acidic pH is generally preferred for stability in aqueous media for short durations.

Problem 2: Sample degradation when exposed to ambient laboratory conditions.

  • Possible Cause: Photodegradation or Oxidation. Aromatic compounds, particularly those with reactive functional groups, can be sensitive to light and atmospheric oxygen. Photodegradation can lead to complex mixtures of byproducts, while oxidation may target the propanoic acid side chain or the benzyl position. A structurally related compound is known to be incompatible with strong oxidizing agents.[3]

  • Troubleshooting Steps:

    • Light Protection: Store the solid compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[5]

    • Inert Atmosphere: When handling solutions for extended periods, purge the solvent and the container's headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidant Addition: For solution-based assays where it won't interfere with the experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Problem 3: Inconsistent results or significant degradation during thermal stress experiments.

  • Possible Cause: Thermal Decomposition. Like many organic molecules, CMPPA will decompose at elevated temperatures. The energy input can cause cleavage of the C-Cl bond or decarboxylation.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the temperature in your experiments. Avoid localized overheating.

    • TGA Analysis: If the thermal stability is critical, perform a Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for your specific batch of the compound.

    • Limit Exposure Time: Minimize the duration for which the compound is held at elevated temperatures.

Potential Degradation Pathways Summary

The table below summarizes the potential degradation pathways for CMPPA and the conditions that may promote them.

Degradation PathwayTriggering Condition(s)Key Degradation Product(s)
Hydrolysis Presence of water/moisture, protic solvents, acidic/basic pH2-[4-(hydroxymethyl)phenyl]propanoic acid
Oxidation Exposure to atmospheric oxygen, presence of oxidizing agents2-(4-formylphenyl)propanoic acid, 2-(4-carboxyphenyl)propanoic acid
Photodegradation Exposure to UV or visible lightComplex mixture of photoproducts
Thermal Decomposition High temperaturesCarbon Monoxide (CO), Carbon Dioxide (CO₂), and other fragments

Visualizations

Diagram 1: Potential Degradation Pathways of CMPPA

Caption: Potential degradation pathways of CMPPA.

Diagram 2: Troubleshooting Workflow for Unexpected Impurities

start Unexpected Peak in HPLC check_rt Is Retention Time (RT) shorter than parent compound? start->check_rt check_storage Was sample exposed to moisture or protic solvents? check_rt->check_storage Yes check_light_air Was sample exposed to light or air for extended periods? check_rt->check_light_air No hydrolysis Likely Hydrolysis Product. Action: Use anhydrous solvents, store in desiccator. check_storage->hydrolysis Yes check_storage->check_light_air No photo_oxidation Likely Photo/Oxidative Degradation. Action: Use amber vials, handle under inert gas. check_light_air->photo_oxidation Yes other Consider other sources: - Synthesis impurity - Thermal degradation check_light_air->other No

Caption: Troubleshooting decision tree for impurities.

Experimental Protocols

Protocol: Forced Degradation Study of CMPPA

This protocol outlines a systematic approach to investigate the degradation of CMPPA under various stress conditions. The goal is to identify potential degradation products and determine the intrinsic stability of the molecule.

1. Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as per ICH Q1A(R2) guidelines.

2. Materials and Equipment:

  • This compound (CMPPA)

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber vials

3. Stock Solution Preparation: Prepare a stock solution of CMPPA in acetonitrile at a concentration of 1.0 mg/mL.

4. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis 1. Add 1 mL of stock solution to a flask. 2. Add 9 mL of 0.1 M HCl. 3. Heat at 60°C for 24 hours. 4. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis 1. Add 1 mL of stock solution to a flask. 2. Add 9 mL of 0.1 M NaOH. 3. Keep at room temperature for 4 hours. 4. Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
Oxidation 1. Add 1 mL of stock solution to a flask. 2. Add 9 mL of 3% H₂O₂. 3. Keep at room temperature for 24 hours, protected from light. 4. Dilute with mobile phase for analysis.
Thermal Stress 1. Place a known quantity of solid CMPPA in a vial. 2. Heat in an oven at 80°C for 48 hours. 3. Cool, dissolve in acetonitrile to the target concentration, and analyze.
Photostability 1. Expose a solution of CMPPA (0.1 mg/mL in acetonitrile/water) and solid CMPPA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. 2. Analyze the samples, comparing them to a control sample stored in the dark.

5. HPLC Analysis Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Analyze all stressed samples along with an unstressed control sample (prepared fresh).

  • Calculate the percentage degradation of CMPPA in each condition.

  • Determine the retention times and peak areas of all new peaks formed.

  • If connected to a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Diagram 3: Forced Degradation Experimental Workflow

cluster_stress Apply Stress Conditions start Prepare CMPPA Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo prep Sample Preparation (Neutralize, Dilute) acid->prep base->prep oxidation->prep thermal->prep photo->prep analyze HPLC-UV/MS Analysis prep->analyze report Data Analysis - % Degradation - Identify Degradants - Mass Balance analyze->report

References

Technical Support Center: Optimizing Chloromethylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing chloromethylation reactions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

What is the Blanc chloromethylation reaction?

The Blanc chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. It typically involves reacting an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1][2]

What are the common reagents used for chloromethylation?

The most common reagents are formaldehyde (or its precursors like paraformaldehyde and 1,3,5-trioxane) and hydrogen chloride.[3] Chloromethyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (MOMCl), can also be used.[1][3]

What catalysts are typically employed in chloromethylation?

Zinc chloride (ZnCl2) is a widely used catalyst.[1][3] Other Lewis acids like aluminum chloride (AlCl3), tin(IV) chloride (SnCl4), and titanium tetrachloride (TiCl4) have also been utilized.[3] In some cases, particularly with activated aromatic rings, a catalyst may not be necessary.[3] For deactivated aromatic compounds, strong acids like sulfuric acid are often used.[3]

What is the primary side reaction in chloromethylation?

A common and often unwanted side reaction is the formation of a diarylmethane derivative.[1][3] This occurs when the initially formed chloromethylated product reacts with another molecule of the aromatic substrate in a Friedel-Crafts alkylation type of reaction.[3]

What are the major safety concerns associated with chloromethylation?

A significant hazard is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME), especially in industrial applications.[1][4] Therefore, the reaction should be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[5][6]

Troubleshooting Guide

Encountering issues during a chloromethylation reaction is common. The following table summarizes potential problems, their likely causes, and recommended solutions to optimize your reaction conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive substrate. - Insufficiently active catalyst. - Low reaction temperature. - Impure reagents.- For deactivated substrates, consider using a stronger catalyst system (e.g., with sulfuric acid) or a more reactive chloromethylating agent like chloromethyl methyl ether.[1][3] - Optimize the choice and amount of catalyst; for example, titanium tetrachloride can be effective for anisole, while zinc chloride is suitable for cumene.[3] - Gradually increase the reaction temperature, but monitor for byproduct formation. - Ensure all reagents are pure and dry.
Formation of Diaryl-methane Byproduct - High reaction temperature.[3][7] - High concentration of the chloromethylated product.[3][7] - Use of a catalyst that favors Friedel-Crafts alkylation (e.g., AlCl3).[3][7] - Prolonged reaction time.- Maintain a lower reaction temperature. For instance, chloromethylation of anisole is optimized at 0-5°C.[3] - Consider stopping the reaction at a lower conversion to minimize the reaction between the product and starting material. - Select a milder catalyst, such as zinc chloride.[3] - Monitor the reaction progress and stop it once the desired product is formed.
Formation of Multiple Isomers - The aromatic substrate has multiple available positions for substitution.- The product distribution of isomers can be influenced by the reaction conditions. Analyze the product mixture using techniques like 1H NMR to determine the isomer ratios.[8] Separation of isomers may be necessary through chromatography or crystallization.
Reaction is Too Slow - Low reactivity of the aromatic substrate. - Insufficient catalyst activity.- Increase the reaction temperature. - Use a more potent catalyst or a combination of catalysts. For example, a system of zinc chloride, acetic acid, and sulfuric acid has been shown to be effective.[9]
Safety Hazard: BCME Formation - The reaction of formaldehyde and hydrogen chloride can produce bis(chloromethyl) ether (BCME), a potent carcinogen.[1][4]- Always conduct the reaction in a well-ventilated fume hood with appropriate personal protective equipment.[5] - Methods for destroying BCME in the reaction mixture, such as using aqueous ammonia, have been described, but care must be taken to avoid hydrolysis of the desired product.[4]

Experimental Protocol: Chloromethylation of Toluene

This protocol provides a general procedure for the chloromethylation of toluene as an example. Warning: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood due to the hazardous nature of the reagents and the potential formation of the carcinogen bis(chloromethyl) ether.

Materials:

  • Toluene

  • Paraformaldehyde

  • Zinc Chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Glacial Acetic Acid

  • Syrupy Phosphoric Acid

  • Ice

  • Water

  • Drying agent (e.g., anhydrous calcium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine the aromatic hydrocarbon (e.g., 2.25 moles), paraformaldehyde (3 moles), glacial acetic acid (250 g), concentrated hydrochloric acid (280 cc), and syrupy phosphoric acid (135 cc).[10]

  • Heat the mixture with efficient stirring to 98-100°C for four and a half hours.[10]

  • After the reaction is complete, pour the mixture into 2 liters of cold water.[10]

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer two or three times with 2-liter portions of water.[10]

  • Dry the organic layer over an anhydrous drying agent like calcium chloride.

  • Remove the solvent under reduced pressure.

  • Purify the resulting benzyl chloride by vacuum distillation.

Visualizations

Chloromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aromatic Substrate, Formaldehyde, Catalyst, and Acid heating Heat and Stir (e.g., 98-100°C) reagents->heating Start Reaction quench Quench with Cold Water heating->quench Reaction Complete extract Separate Organic Layer quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product final_product distill->final_product Pure Chloromethylated Product

Caption: Experimental workflow for a typical chloromethylation reaction.

Troubleshooting_Logic start Problem Encountered low_yield Low/No Yield? start->low_yield byproduct Byproduct Formation? low_yield->byproduct No inactive_substrate Deactivated Substrate? low_yield->inactive_substrate Yes diarylmethane Diarylmethane? byproduct->diarylmethane Yes other_issue Other Issue byproduct->other_issue No stronger_catalyst Use Stronger Catalyst/ More Reactive Reagent inactive_substrate->stronger_catalyst Yes optimize_temp Optimize Temperature inactive_substrate->optimize_temp No lower_temp Lower Reaction Temp diarylmethane->lower_temp Yes milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst shorter_time Reduce Reaction Time milder_catalyst->shorter_time

Caption: Troubleshooting logic for common chloromethylation issues.

References

Technical Support Center: HPLC Analysis of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of propanoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

1. Why am I seeing significant peak tailing with my propanoic acid derivative?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue. For acidic compounds like propanoic acid derivatives, a primary cause is the interaction of the analyte with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] To mitigate this, it's crucial to operate at a lower pH to ensure the full protonation of these silanol groups, thereby minimizing secondary interactions.[1]

Other potential causes include:

  • Column Overload: Injecting too concentrated a sample can saturate the column.[2][3] Try diluting your sample.

  • Column Degradation: An old or contaminated column can lose its efficiency.[3] Consider replacing or regenerating the column.

  • Extra-column Effects: Long tubing or loose fittings can contribute to peak broadening and tailing.[3]

2. My retention times are drifting with each injection. What could be the cause?

Retention time drift can make peak identification and quantification unreliable.[4][5] Common reasons for this issue include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.[4]

  • Changes in Mobile Phase Composition: The volatile organic components of the mobile phase can evaporate over time, leading to a gradual change in its composition and affecting retention times.[6] It is advisable to prepare fresh mobile phase daily.

  • Temperature Fluctuations: Variations in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[4][7] Using a column oven is recommended for stable retention times.[7]

  • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and lead to drifting retention times.[6] Using a guard column can help protect the analytical column.[6]

3. How can I improve the sensitivity of my analysis for low-concentration propanoic acid derivatives?

Low sensitivity can be a challenge when analyzing trace levels of compounds. Here are several strategies to enhance the signal-to-noise ratio:

  • Optimize the Mobile Phase: Use high-purity, HPLC-grade solvents to minimize baseline noise.[8][9][10]

  • Adjust Detection Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance for your specific propanoic acid derivative. For propionic acid itself, detection is often performed at a low wavelength, such as 210 nm.[11]

  • Decrease Column Internal Diameter: Using a column with a smaller internal diameter can increase the concentration of the sample in the detector, leading to a stronger signal.

  • Improve Sample Preparation: Techniques like solid-phase extraction (SPE) can help concentrate the analyte and remove interfering substances from the sample matrix.[1][12]

4. What is the ideal mobile phase pH for analyzing propanoic acid derivatives?

The pKa of propanoic acid is approximately 4.87.[13] For optimal retention and peak shape on a reversed-phase column (like a C18), the mobile phase pH should be at least one to two pH units below the pKa of the analyte.[3] This ensures that the carboxylic acid group is in its protonated, less polar form, leading to better interaction with the stationary phase. A mobile phase containing a buffer, such as a phosphate buffer, adjusted to a pH of around 2.5-3.0 is often effective.[13][14]

Troubleshooting Guides

Common HPLC Problems and Solutions

The following table summarizes common issues encountered during the HPLC analysis of propanoic acid derivatives, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Peak Tailing Secondary interactions with silanol groups.[1][2]Lower the mobile phase pH to ~2.5-3.0.[3][13] Use an end-capped column.[9]
Column overload.[2][3]Dilute the sample or reduce the injection volume.[3]
Column degradation or contamination.[3]Replace the column or use a guard column.[6]
Retention Time Drift Inadequate column equilibration.[4]Allow sufficient time for the column to equilibrate with the mobile phase.
Changes in mobile phase composition.[6]Prepare fresh mobile phase daily and keep the reservoir capped.
Temperature fluctuations.[4]Use a column oven to maintain a constant temperature.[15]
Poor Sensitivity High baseline noise.Use high-purity, HPLC-grade solvents and fresh mobile phase.[8][9][10]
Sub-optimal detection wavelength.Determine the wavelength of maximum absorbance for your analyte.
Sample matrix interference.Employ sample clean-up procedures like solid-phase extraction (SPE).[12]
High Backpressure Clogged column frit or guard column.[16][17]Back-flush the column or replace the guard column/frit.[18]
Particulate matter from the sample.Filter all samples through a 0.22 or 0.45 µm filter before injection.[12][14]
Mobile phase precipitation.Ensure all mobile phase components are fully dissolved and miscible.[12]

Experimental Protocols

Protocol 1: Sample Preparation for Analysis of Propanoic Acid Derivatives

This protocol outlines a general procedure for preparing samples for HPLC analysis.

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. The solvent should be compatible with the mobile phase; ideally, the initial mobile phase composition should be used.[12] A typical concentration range is 0.1 - 1 mg/mL.[12]

  • Sonication: If the sample does not fully dissolve, sonicate the solution for 1-2 minutes to aid dissolution.[14]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[12][14]

  • Dilution: If necessary, perform further dilutions to bring the analyte concentration within the linear range of the calibration curve.

Protocol 2: Mobile Phase Preparation (Reversed-Phase HPLC)

This protocol describes the preparation of a buffered mobile phase suitable for the analysis of propanoic acid derivatives.

  • Buffer Preparation: To prepare a phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.[14]

  • pH Adjustment: Adjust the pH of the buffer solution to the desired level (e.g., pH 3.0) using an acid like phosphoric acid.[14]

  • Solvent Mixing: Mix the prepared buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).[14]

  • Degassing: Degas the final mobile phase mixture using a sonicator for about 10 minutes or by vacuum filtration to remove dissolved gases that can cause bubbles in the system.[11][14]

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a systematic approach to troubleshooting peak tailing issues in your HPLC analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_ph Is mobile phase pH > pKa - 2? check_overload->check_ph No resolve Problem Resolved dilute_sample->resolve adjust_ph Lower mobile phase pH to ~2.5-3.0 check_ph->adjust_ph Yes check_column Is the column old or contaminated? check_ph->check_column No adjust_ph->resolve replace_column Replace with a new column/guard column check_column->replace_column Yes check_system Check for extra-column effects (tubing, fittings) check_column->check_system No replace_column->resolve check_system->resolve

Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.

Logical Relationship of Factors Affecting Retention Time

This diagram shows the key factors that influence retention time stability in an HPLC system.

RetentionTime_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_system HPLC System rt Retention Time Stability mp_comp Composition rt->mp_comp mp_ph pH rt->mp_ph mp_degas Degassing rt->mp_degas col_temp Temperature rt->col_temp col_equil Equilibration rt->col_equil col_age Age/Contamination rt->col_age flow_rate Flow Rate rt->flow_rate leaks Leaks rt->leaks

Caption: Factors influencing retention time stability in HPLC.

References

Technical Support Center: Purification of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted reagents from the synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Work-up The starting material, 2-phenylpropanoic acid or a similar arylpropanoic acid, is a common impurity that is difficult to remove with simple acid-base extraction due to its similar chemical properties to the product.Employ preparative column chromatography (reversed-phase is often effective) or fractional recrystallization.
Product Oiling Out During Recrystallization The chosen solvent system is not optimal, or the cooling rate is too rapid.Screen a variety of solvents. Consider a solvent/anti-solvent system. Ensure a slow cooling process to promote crystal formation.
Streaking/Tailing on TLC Plate The carboxylic acid group is interacting with the silica gel.Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Incomplete Separation of Product and Starting Material via Column Chromatography The polarity difference between the product and the key impurity (unreacted starting material) is minimal.For normal phase, try a gradient elution with a mobile phase containing a small amount of acid. For reversed-phase, a shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) can be effective.[1]
Low Yield After Purification The product may be partially soluble in the recrystallization solvent or multiple purification steps are leading to material loss.Optimize the recrystallization solvent to maximize yield. Minimize the number of purification steps where possible.
Presence of Dimeric or Polymeric Byproducts Side reactions may occur during the chloromethylation step, especially with excess formaldehyde.These byproducts are often less soluble and can sometimes be removed by trituration or careful recrystallization. Chromatography is also a viable option.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted reagents and byproducts in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent pathway involves the chloromethylation of 2-phenylpropanoic acid. In this case, the primary impurities are:

  • Unreacted 2-phenylpropanoic acid: Structurally very similar to the product.

  • Paraformaldehyde or formaldehyde: Used in the chloromethylation step.

  • Hydrochloric acid and other mineral acids: Used as reagents or catalysts.[2]

  • Di-substituted byproducts: Where chloromethylation occurs at other positions on the aromatic ring.

  • Polymeric material: Arising from the polymerization of formaldehyde.

Q2: Can I use a simple acid-base extraction to purify the product?

A2: A simple acid-base extraction is generally ineffective for removing unreacted starting material like 2-phenylpropanoic acid. This is because both the starting material and the product are carboxylic acids and will have similar solubility in aqueous base.[3][4][5] However, this technique is useful for removing neutral or basic impurities.

Q3: What is the recommended method for purifying this compound on a laboratory scale?

A3: For high purity, a multi-step approach is often necessary:

  • Aqueous Work-up: To remove water-soluble reagents like formaldehyde and mineral acids.

  • Recrystallization: To remove the bulk of the unreacted starting material and other impurities.

  • Column Chromatography: If high purity is not achieved by recrystallization, reversed-phase or normal-phase flash chromatography can be employed for final polishing.[1]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: A solvent screening is recommended. Good starting points for arylpropanoic acids include:

  • Toluene

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Hexane mixtures

  • Water/Ethanol mixtures

The goal is to find a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. For TLC, using a mobile phase similar to your column chromatography eluent (e.g., hexane:ethyl acetate with a drop of acetic acid) will give a good indication of the separation. HPLC provides more quantitative information on purity.

Data Presentation

The following table summarizes typical data from a purification sequence for this compound.

Purification Step Purity of Product (%) Typical Yield (%) Key Impurities Removed
Crude Product 75-85100 (by definition)2-phenylpropanoic acid, formaldehyde, HCl
Aqueous Wash 80-9095-98Formaldehyde, HCl
Recrystallization 95-9870-85Bulk of 2-phenylpropanoic acid
Column Chromatography >9980-90 (of loaded material)Remaining 2-phenylpropanoic acid, other minor byproducts

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene or an ethyl acetate/hexane mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the partially purified product in a small amount of the mobile phase or a strong solvent like methanol. Alternatively, perform a solid-state loading by adsorbing the product onto a small amount of silica gel or C18 silica.

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the starting mobile phase (e.g., 90:10 water/acetonitrile + 0.1% TFA).[1]

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile in water, both containing 0.1% TFA). A typical gradient might run from 10% to 100% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual TFA may need to be removed by co-evaporation with a neutral solvent if it interferes with subsequent steps.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Product, Starting Material, Reagents) Wash Aqueous Wash Crude->Wash Removes HCl, Formaldehyde Recrystallization Recrystallization Wash->Recrystallization Removes Bulk of Starting Material Chromatography Column Chromatography (Reversed-Phase) Recrystallization->Chromatography For High Purity PureProduct Pure Product (>99%) Recrystallization->PureProduct If Purity is Sufficient (>95-98%) Chromatography->PureProduct TroubleshootingLogic Start Crude Product Analysis (TLC/HPLC) ImpurityType Identify Main Impurity Start->ImpurityType WaterSoluble Water-Soluble Reagents (HCl, Formaldehyde) ImpurityType->WaterSoluble  Yes OrganicImpurity Organic Impurities (Starting Material) ImpurityType->OrganicImpurity  No SolutionAqueousWash Perform Aqueous Wash WaterSoluble->SolutionAqueousWash SolutionRecrystallize Attempt Recrystallization OrganicImpurity->SolutionRecrystallize SolutionChroma Use Column Chromatography SolutionRecrystallize->SolutionChroma Purity still low

References

Technical Support Center: Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the production of various anti-inflammatory drugs.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound? A1: A prevalent and cost-effective method for synthesis involves the chloromethylation of 2-phenylpropionic acid.[2] This route is advantageous due to its relatively simple production technology and the low toxicity of the materials involved.[2]

Q2: What are the critical reaction parameters to control during the chloromethylation step? A2: Precise control of temperature, reaction time, and the molar ratio of reactants is crucial. The reaction is typically carried out at temperatures between 70-100°C for 10-30 hours.[2] Maintaining the temperature below 50°C during the initial addition of sulfuric acid is critical to prevent unwanted side reactions.[2]

Q3: What are the typical yields for this synthesis? A3: Yields can vary significantly based on the optimization of reaction conditions. Published methods report refined yields of approximately 35-45% for the chloromethylation step, achieving purities greater than 99%.[2]

Q4: Why is this compound a significant intermediate? A4: It is a key intermediate for the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation management.[3] Its role as a precursor is vital in the pharmaceutical manufacturing chain.[4]

Q5: Are there alternative synthesis routes? A5: Yes, other routes exist, such as those starting from toluene. This involves a condensation reaction with propionyl chloride, followed by bromination, methoxycarbonylation, hydrolysis, and finally chlorination.[3] However, these routes can be longer and may involve more challenging purification steps.[3]

Experimental Workflow

The following diagram illustrates a common workflow for the synthesis of this compound starting from 2-phenylpropionic acid.

G cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product r1 2-Phenylpropionic Acid rxn Chloromethylation (70-100°C, 10-30h) r1->rxn r2 Paraformaldehyde r2->rxn r3 Concentrated H2SO4 r3->rxn Catalyst/Reagent r4 Hydrogen Chloride r4->rxn Reagent crude Crude Product rxn->crude Reaction Quench refine Refining/Recrystallization crude->refine Purification final 2-[4-(chloromethyl)phenyl] propanoic acid (>99% Purity) refine->final Isolation

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up process.

Problem 1: Low Yield of Final Product

Potential Cause Recommended Solution
Incomplete ReactionVerify reaction completion using an appropriate analytical method (e.g., TLC, HPLC). If incomplete, consider extending the reaction time or slightly increasing the temperature within the recommended range (70-100°C).[2]
Suboptimal Reagent RatioEnsure the molar ratios of reactants are optimized. A suggested starting point is a 1:1.5 to 1:4 molar ratio of 2-phenylpropionic acid to formaldehyde.[2]
Poor Temperature ControlMaintain strict temperature control, especially during the exothermic addition of sulfuric acid (keep below 20-50°C).[2] Fluctuations during the main reaction phase can lead to side product formation.
Degradation During WorkupMinimize the time the product is exposed to high temperatures or harsh pH conditions during extraction and purification.

Problem 2: High Level of Impurities in the Final Product

Potential Cause Recommended Solution
Formation of Di-substituted ByproductOver-chloromethylation can occur. Adjust the molar ratio of formaldehyde and HCl to favor mono-substitution.
Residual Starting MaterialImprove reaction efficiency by ensuring adequate mixing and reaction time. Enhance purification by performing multiple recrystallization steps.
Impure ReagentsUse high-purity starting materials and solvents. Impurities in the 2-phenylpropionic acid can lead to a range of side products.

Problem 3: Difficulty with Product Isolation/Purification

Potential Cause Recommended Solution
Oily Product Instead of SolidThe crude product may be an oil if impurities are present. Try triturating the crude oil with a non-polar solvent (e.g., hexane) to induce crystallization. Ensure all acidic catalysts are thoroughly neutralized and washed out during the workup.
Poor Recrystallization EfficiencyScreen different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be required to achieve high purity and recovery.

The following diagram outlines the troubleshooting logic for low yield.

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Reagent Ratio problem->cause2 cause3 Poor Temperature Control problem->cause3 sol1 Extend Reaction Time or Increase Temperature cause1->sol1 Verify with TLC/HPLC sol2 Optimize Molar Ratios of Reactants cause2->sol2 Review Stoichiometry sol3 Maintain Strict Temperature Profile cause3->sol3 Calibrate Equipment

Caption: Troubleshooting logic for addressing low product yield.

Quantitative Data Summary

The tables below summarize reaction conditions from published patent literature for the chloromethylation of 2-phenylpropionic acid.

Table 1: Reactant Molar Ratios (Based on 1 mole of 2-phenylpropionic acid)

Reactant Example 1 Molar Ratio [2]Example 2 Molar Ratio [2]
2-Phenylpropionic Acid11
Solid Formaldehyde1.52
Hydrogen Chloride (36%)52.5
Concentrated H2SO4 (98%)54

Table 2: Reaction Parameters and Outcomes

Parameter Example 1 [2]Example 2 [2]
H2SO4 Addition Temp.< 20°C< 50°C
Reaction Temperature85°C70°C
Reaction Time20 hours30 hours
Yield (Refined Product) 75g (40.4%) 67.5g (36.2%)
Purity > 99% > 99%

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature.[2]

Materials:

  • 2-phenylpropionic acid (150g, 1 mol)

  • Solid formaldehyde (paraformaldehyde) (45g, 1.5 mol)

  • Concentrated sulfuric acid (98%, 500g, 5 mol)

  • Hydrogen chloride (36% aqueous solution, 507g, 5 mol)

  • Appropriate solvents for workup and recrystallization (e.g., water, toluene)

Procedure:

  • Charging the Reactor: In a suitable chloromethylation reactor equipped with a stirrer, thermometer, and addition funnel, charge 2-phenylpropionic acid (150g, 1 mol) and solid formaldehyde (45g, 1.5 mol).

  • Initiating the Reaction: Begin stirring the mixture. Slowly add concentrated sulfuric acid (500g, 5 mol) dropwise via the addition funnel. It is critical to maintain the internal temperature below 20°C during this addition, using an ice bath or chiller as necessary.

  • Addition of HCl: After the complete addition of sulfuric acid, begin the dropwise addition of hydrogen chloride (507g, 5 mol).

  • Reaction Phase: Once the additions are complete, slowly heat the reaction mixture to 85°C. Maintain this temperature and continue stirring for 20 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture and quench by pouring it into ice water. Separate the organic phase. Wash the organic layer with water until the aqueous phase is neutral.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the final product (approx. 75g) with a purity exceeding 99%.[2]

References

Handling and safety precautions for 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-[4-(chloromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Loxoprofen acid, is an organic compound with the molecular formula C10H11ClO2.[1] It is primarily used as a chemical intermediate in the synthesis of various anti-inflammatory and analgesic drugs, most notably Loxoprofen and its derivatives.[1][2] The presence of a reactive chloromethyl group allows for further chemical modifications to create a range of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Q2: What are the main hazards associated with this compound?

A2: The primary hazard of this compound stems from its chloromethyl group, which is a known alkylating agent.[1] Alkylating agents are reactive compounds that can covalently bond to nucleophilic sites in cells, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[3][4] It is also classified as an irritant to the skin, eyes, and respiratory tract.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.

Q5: What should I do in case of a spill?

A5: In the event of a spill, first ensure the area is well-ventilated and that you are wearing appropriate PPE. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Decontaminate the spill area with a suitable cleaning agent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Low or no yield in a nucleophilic substitution reaction. 1. Inactive Nucleophile: The nucleophile may not be strong enough to displace the chloride. 2. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. 3. Hydrolysis of the Starting Material: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.1. Consider using a stronger nucleophile or adding a catalyst to activate the reaction. 2. Ensure all reactants are soluble in the chosen solvent system. You may need to try a different solvent or a solvent mixture. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (side reactions). 1. Reaction with the Carboxylic Acid Group: The nucleophile may be reacting with the carboxylic acid moiety instead of the chloromethyl group. 2. Over-alkylation: If the nucleophile has multiple reactive sites, it could react with more than one molecule of the starting material. 3. Elimination Reactions: Under basic conditions, elimination reactions may compete with substitution.1. Protect the carboxylic acid group (e.g., by converting it to an ester) before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step. 2. Use a stoichiometric amount of the nucleophile or control the reaction conditions (e.g., temperature, reaction time) to favor mono-alkylation. 3. Use a non-basic or weakly basic nucleophile if possible. Carefully control the pH of the reaction mixture.
The starting material appears to have degraded upon storage. 1. Hydrolysis: Exposure to moisture in the air can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group. 2. Decomposition: The compound may be sensitive to light or elevated temperatures.1. Store the compound in a tightly sealed container with a desiccant. 2. Store in a cool, dark place.
Difficulty in purifying the product. 1. Similar Polarity of Product and Starting Material: If the product of a reaction has a similar polarity to the starting material, separation by chromatography can be challenging. 2. Presence of Byproducts: Side reactions can lead to impurities that are difficult to remove.1. Optimize the chromatographic conditions (e.g., solvent system, column type). If separation is still difficult, consider derivatizing the product or starting material to alter its polarity. 2. Re-evaluate the reaction conditions to minimize the formation of byproducts.

Physicochemical Data

PropertyValueReference
Molecular Formula C10H11ClO2[1]
Molecular Weight 198.65 g/mol [6]
Appearance White crystalline powder[6]
Boiling Point 333 °C[6]
Density 1.227 g/cm³[6]
Flash Point 155 °C[6]
Solubility Soluble in organic solvents such as methanol, ethanol, acetone, and DMSO.Inferred from general properties of similar organic acids. Specific quantitative data is not readily available.
Occupational Exposure Limit (OEL) No specific OEL has been established. As an alkylating agent and irritant, exposure should be minimized to the lowest possible level.[5]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general methodology for reacting this compound with a nucleophile.

  • Preparation:

    • Ensure all glassware is dry and the reaction will be performed under an inert atmosphere (e.g., nitrogen or argon).

    • In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile).

  • Reaction:

    • Add the nucleophile to the solution. Depending on the reactivity of the nucleophile, this may be done at room temperature or require cooling.

    • If necessary, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl that is formed during the reaction.

    • Stir the reaction mixture at the appropriate temperature for the required amount of time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

DOT Script for Experimental Workflow

experimental_workflow General Nucleophilic Substitution Workflow prep 1. Preparation - Dry glassware - Inert atmosphere - Dissolve starting material reaction 2. Reaction - Add nucleophile - Add base (if needed) - Stir and monitor prep->reaction Proceed workup 3. Work-up - Quench reaction - Extract product - Dry organic layer reaction->workup Reaction complete purification 4. Purification - Remove solvent - Purify product workup->purification Crude product

General workflow for a nucleophilic substitution reaction.

Signaling Pathways and Logical Relationships

DOT Script for Hazard and Precaution Relationship

hazard_precautions Hazard and Precaution Relationship substance This compound hazard1 Alkylating Agent substance->hazard1 hazard2 Irritant substance->hazard2 precaution1 Wear Gloves hazard1->precaution1 precaution2 Use Fume Hood hazard1->precaution2 hazard2->precaution1 precaution3 Wear Eye Protection hazard2->precaution3

Relationship between hazards and necessary precautions.

References

Technical Support Center: 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(chloromethyl)phenyl]propanoic acid. The information addresses common issues related to the compound's moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound is its sensitivity to moisture. The compound contains a benzylic chloride functional group (-CH₂Cl) which is susceptible to hydrolysis.

Q2: What is the degradation product of this compound upon exposure to moisture?

A2: Upon exposure to water, the chloromethyl group hydrolyzes to a hydroxymethyl group, forming 2-[4-(hydroxymethyl)phenyl]propanoic acid and hydrochloric acid as a byproduct.[1][2] This hydrolysis reaction is generally considered to be slow in neutral water but can be accelerated in the presence of bases.[2][3]

Q3: How should I properly store this compound to prevent degradation?

A3: To prevent degradation, this compound should be stored in a tightly sealed container in a dry and cool place, protected from atmospheric moisture. The use of a desiccator for long-term storage is highly recommended.

Q4: Can I use an aqueous solution to dissolve this compound for my experiments?

A4: Due to its moisture sensitivity, dissolving this compound in aqueous solutions for extended periods is not recommended as it will lead to hydrolysis. If an aqueous environment is necessary for your experiment, prepare the solution immediately before use and perform the experiment at a low temperature to minimize degradation. For applications where the integrity of the chloromethyl group is critical, non-aqueous solvents should be used.

Q5: How can I detect if my sample of this compound has degraded?

A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to the more polar degradation product, 2-[4-(hydroxymethyl)phenyl]propanoic acid, and a decrease in the peak area of the parent compound would indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound due to moisture exposure.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze your sample of this compound using a suitable analytical method like HPLC to check for the presence of the hydrolysis product.

    • Review Handling and Storage Procedures: Ensure that the compound has been stored in a dry environment and that all handling procedures minimize exposure to atmospheric moisture.

    • Use Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your experiment.

    • Solvent Purity: Ensure that any non-aqueous solvents used are anhydrous.

Issue 2: Difficulty in dissolving the compound or observing changes in physical appearance.
  • Possible Cause: The compound may have partially or fully hydrolyzed, which can alter its solubility and physical properties. The presence of hydrochloric acid as a byproduct can also affect the sample's properties.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any changes in the physical appearance of the solid, such as clumping or discoloration, which might indicate moisture absorption.

    • Solubility Test: Compare the solubility of your current sample with that of a fresh, unexposed sample in a non-aqueous solvent.

    • Analytical Confirmation: Use analytical techniques to confirm the identity and purity of your sample.

Quantitative Data on Moisture Sensitivity

CompoundConditionRate of HydrolysisReference
Benzyl Chloride30°C in pure water (pH 0-13)Constant, slow hydrolysis[1]

Experimental Protocols

Protocol 1: General Method for Assessing Moisture Content (Loss on Drying)

This method provides a simple way to determine the percentage of volatile matter (assumed to be primarily water) in a sample.

  • Initial Weighing: Accurately weigh a sample of this compound in a pre-weighed drying pan.

  • Drying: Place the sample in a drying oven at a controlled temperature (e.g., 60-80°C) under vacuum for a specified period.

  • Final Weighing: After drying, allow the sample to cool to room temperature in a desiccator and then re-weigh it.

  • Calculation: The percentage of weight loss is calculated and reported as the moisture content.

Protocol 2: HPLC Method for Detecting Degradation

This method can be adapted from established methods for the analysis of loxoprofen and related compounds to detect the hydrolysis of this compound.[4][5][6]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 2.0-4.6). The exact ratio should be optimized for best separation.[4][6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150mm, 5 µm).[4][5]

  • Detection: UV detection at 222 nm.[4]

  • Procedure:

    • Prepare a standard solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile or methanol).

    • Prepare a sample solution of the material to be tested in the same solvent.

    • Inject both solutions into the HPLC system.

    • Analyze the chromatograms. The appearance of a new, earlier-eluting peak (more polar) in the sample chromatogram compared to the standard is indicative of the presence of the hydrolysis product, 2-[4-(hydroxymethyl)phenyl]propanoic acid.

Visualizations

Hydrolysis_Pathway This compound This compound 2-[4-(hydroxymethyl)phenyl]propanoic acid 2-[4-(hydroxymethyl)phenyl]propanoic acid This compound->2-[4-(hydroxymethyl)phenyl]propanoic acid H2O HCl HCl This compound->HCl H2O H2O

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow A Inconsistent Experimental Results B Check for Compound Degradation (HPLC Analysis) A->B C Degradation Detected? B->C D Use Fresh Sample & Review Handling/Storage C->D Yes E No Degradation Detected C->E No F Investigate Other Experimental Parameters (e.g., Reagent Purity, Instrument Calibration) E->F

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Comparative Analysis of 2-[4-(chloromethyl)phenyl]propanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative characterization of 2-[4-(chloromethyl)phenyl]propanoic acid and its derivatives. This family of compounds, belonging to the broader class of arylpropanoic acids, serves as a crucial scaffold in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effect is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

This guide provides a detailed overview of their synthesis, spectroscopic characterization, and biological activity, with a focus on their comparative performance as COX inhibitors. Experimental data is presented in a structured format to facilitate objective comparison and inform future drug design and development efforts.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized below. The spectroscopic data provides the structural fingerprint of the molecule, essential for its identification and characterization.

PropertyValue
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.64 g/mol
CAS Number 80530-55-8

Spectroscopic Data for this compound:

While comprehensive spectral data for a wide range of derivatives is extensive, the following provides a representative overview of the key spectroscopic features for derivatives where the chloromethyl group has been substituted with various (benz)azolylthio moieties.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)HRMS (m/z) [M+H]⁺
6d (4-Methyl-4H-1,2,4-triazol-3-yl)thio8.28 (s, 1H), 7.19 (d, 2H), 7.14 (d, 2H), 4.41 (s, 2H), 3.64 (q, 1H), 3.55 (s, 3H), 1.29 (d, 3H)175.6, 156.8, 143.2, 140.7, 136.8, 130.0, 127.6, 44.7, 35.3, 27.03, 18.93420 (O-H), 1721 (C=O)278.0952
6i (1H-benzo[d]imidazol-2-yl)thio7.69-7.66 (m, 2H), 7.44-7.41 (m, 4H), 7.27 (d, 2H), 4.72 (s, 2H), 3.66 (q, 1H)175.6, 150.2, 141.6, 134.7, 134.6, 129.5, 128.4, 125.0, 113.9, 44.8, 35.2, 18.93142 (O-H), 1699 (C=O)313.1009
6k (5-Chloro-1H-benzo[d]imidazol-2-yl)thio7.69 (s, 1H), 7.61 (d, 1H), 7.41 (d, 2H), 7.35 (d, 1H), 7.26 (d, 2H), 4.68 (s, 2H), 3.66 (q, 1H), 1.33 (d, 3H)Not Reported3096 (O-H), 1703 (C=O)Not Reported
6l (5-Methoxy-1H-benzo[d]imidazol-2-yl)thio7.60 (d, 1H), 7.39 (d, 2H), 7.26 (d, 2H), 7.15 (d, 1H), 7.08 (dd, 1H), 4.72 (s, 2H), 3.85 (s, 3H), 3.66 (q, 1H), 1.33 (d, 3H)Not Reported3034 (O-H), 1730 (C=O)Not Reported

Synthesis of this compound Derivatives

The synthesis of this compound typically serves as the initial step for the creation of a diverse library of derivatives. The chloromethyl group is a versatile handle for introducing various functionalities through nucleophilic substitution reactions.

A general synthetic pathway to obtain derivatives with (benz)azolylthio moieties is outlined below. The parent compound, 2-(4-(bromomethyl)phenyl)propionic acid, is often used as a more reactive intermediate for these substitutions.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid cluster_derivatization Derivatization 2_4_Methylphenyl_propionic_acid 2-(4-Methylphenyl) propionic acid Bromination Bromination (Br₂, HBr in Ethyl Acetate) 2_4_Methylphenyl_propionic_acid->Bromination Intermediate 2-(4-(Bromomethyl)phenyl) propionic acid Bromination->Intermediate Reaction Nucleophilic Substitution (Acetone, Reflux) Intermediate->Reaction Thiol_Derivative (Benz)azolylthiol Derivative Thiol_Derivative->Reaction Final_Product 2-(4-((aryl)thiomethyl)phenyl) propanoic acid derivatives Reaction->Final_Product

General synthesis workflow for derivatives.

Comparative Biological Activity: COX Inhibition

The primary mechanism of action for this class of compounds is the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several synthesized derivatives against ovine COX-1 and COX-2. Ibuprofen and Nimesulide were used as reference compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen 4.85 ± 0.2115.23 ± 0.763.14
Nimesulide >1000.52 ± 0.03>192.3
Derivative 6d 12.56 ± 0.638.92 ± 0.450.71
Derivative 6h 3.24 ± 0.160.68 ± 0.030.21
Derivative 6l 2.15 ± 0.110.45 ± 0.020.21
Derivative 6m 9.87 ± 0.494.56 ± 0.230.46

Analysis of COX Inhibition Data:

The data reveals that several derivatives exhibit potent inhibitory activity against both COX isoforms. Notably, derivatives 6h and 6l demonstrate significantly improved inhibition of both COX-1 and COX-2 compared to the parent NSAID, ibuprofen.[1] Their potency against COX-2 is comparable to that of the selective COX-2 inhibitor, nimesulide.[1] The selectivity index indicates that these compounds are relatively non-selective, inhibiting both enzymes. This dual inhibition profile can be advantageous for potent anti-inflammatory effects but may also be associated with a higher risk of gastrointestinal side effects, a hallmark of non-selective NSAIDs.

Mechanism of Action: The COX Signaling Pathway

The anti-inflammatory effects of this compound derivatives stem from their ability to block the cyclooxygenase (COX) pathway. By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid converts to COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-[4-(chloromethyl)phenyl] propanoic acid derivatives Derivatives->COX_Enzymes inhibition

Inhibition of the COX pathway by derivatives.

Experimental Protocols

General Synthesis of 2-(4-((aryl)thiomethyl)phenyl)propanoic acid derivatives (e.g., 6a-6m)[1]

To a solution of 2-(4-(bromomethyl)phenyl)propionic acid (1 mmol) in acetone (20 mL) was added the appropriate (benz)azolylthiol derivative (1 mmol) and anhydrous potassium carbonate (2 mmol). The reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated under reduced pressure. The residue was dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid was filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired product.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1]

The inhibitory activity of the synthesized compounds on ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. Briefly, the enzyme (COX-1 or COX-2) was pre-incubated with the test compound at various concentrations for 10 minutes at 25°C. The reaction was then initiated by the addition of arachidonic acid. The formation of prostaglandin E2 (PGE2) was measured using a specific enzyme immunoassay. The IC₅₀ values were calculated from the concentration-response curves.

Conclusion

This guide provides a comparative overview of the characterization of this compound and its derivatives. The presented data highlights the potential of this chemical scaffold for the development of potent anti-inflammatory agents. The detailed synthesis protocols and biological evaluation data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of novel NSAIDs with improved efficacy and safety profiles. Further investigation into a wider range of derivatives and in vivo studies are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide for Researchers: 2-[4-(chloromethyl)phenyl]propanoic acid vs. 2-[4-(bromomethyl)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice between halogenated starting materials can significantly impact reaction efficiency, yield, and overall cost. This guide provides a detailed comparison of 2-[4-(chloromethyl)phenyl]propanoic acid and 2-[4-(bromomethyl)phenyl]propionic acid, two key intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds is presented below. While both share a similar core structure, the difference in the halogen atom (chlorine vs. bromine) leads to variations in molecular weight and reactivity, which is a crucial factor in their application.

PropertyThis compound2-[4-(bromomethyl)phenyl]propionic acid
CAS Number 80530-55-8[1]111128-12-2[2]
Molecular Formula C₁₀H₁₁ClO₂[1]C₁₀H₁₁BrO₂[2]
Molecular Weight 198.64 g/mol [1]243.1 g/mol [2]
Appearance White crystalline powder[3]White to off-white crystalline solid[4]
Melting Point Not specified126-130 °C[2][5]

Reactivity and Performance Comparison

The primary difference in the utility of these two compounds lies in their reactivity, specifically in nucleophilic substitution reactions where the halogen atom acts as a leaving group. The carbon-halogen bond strength and the stability of the resulting halide ion are key determinants of this reactivity.

Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. This suggests that 2-[4-(bromomethyl)phenyl]propionic acid is the more reactive of the two compounds. This enhanced reactivity can lead to faster reaction times and milder reaction conditions.

The choice between the chloro and bromo derivative often involves a trade-off between reactivity and cost/stability. The chloro derivative is generally more stable and less expensive, while the bromo derivative offers higher reactivity, potentially leading to higher yields or requiring less harsh conditions, which can be advantageous for sensitive substrates.

Applications in Drug Synthesis: The Case of Loxoprofen

Both this compound and 2-[4-(bromomethyl)phenyl]propionic acid are crucial intermediates in the synthesis of Loxoprofen, a widely used NSAID.[1][10] Loxoprofen functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The synthesis of Loxoprofen involves the alkylation of a nucleophile with either of these intermediates. The higher reactivity of the bromo derivative can be beneficial in this multi-step synthesis.

Below is a diagram illustrating the Cyclooxygenase (COX) signaling pathway, the target of NSAIDs like Loxoprofen.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 (Cyclooxygenase) arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation prostaglandins->platelet stomach Stomach Mucosa Protection prostaglandins->stomach nsaids NSAIDs (e.g., Loxoprofen) nsaids->cox inhibit

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds can vary, but the following are representative procedures based on literature descriptions.

Synthesis of this compound

The synthesis typically involves the chloromethylation of 2-phenylpropionic acid.

  • Reaction: 2-phenylpropionic acid is reacted with formaldehyde and hydrogen chloride in the presence of a catalyst like sulfuric acid.[1]

  • Procedure:

    • Mix 2-phenylpropionic acid with formaldehyde.

    • Slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 50°C.

    • Introduce hydrogen chloride gas into the mixture.

    • Heat the reaction mixture to between 70°C and 100°C for several hours.

    • Upon completion, the product is isolated and purified, typically by crystallization.

Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid

A common method for the synthesis of the bromo derivative is the bromination of 2-(4-methylphenyl)propionic acid.

  • Reaction: 2-(4-methylphenyl)propionic acid is reacted with a brominating agent, often in the presence of a radical initiator or under UV irradiation.

  • Procedure:

    • Dissolve 2-(4-methylphenyl)propionic acid in a suitable solvent (e.g., ethyl acetate).

    • Add a catalytic amount of hydrobromic acid.

    • Cool the solution in an ice bath.

    • Add bromine dropwise.

    • Stir the reaction mixture at room temperature for a few hours.

    • Evaporate the solvent and wash the precipitated product with water.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 2-[4-(bromomethyl)phenyl]propionic acid.[6]

Below is a generalized workflow for a typical nucleophilic substitution reaction using these compounds.

experimental_workflow start Start: 2-[4-(halomethyl)phenyl]propanoic acid (X = Cl or Br) dissolve Dissolve in a suitable polar aprotic solvent (e.g., DMF, Acetone) start->dissolve add_nucleophile Add Nucleophile (Nu⁻) (e.g., R-COO⁻, CN⁻, RS⁻) dissolve->add_nucleophile reaction Stir at appropriate temperature (Room temp. to reflux, depending on reactivity) add_nucleophile->reaction workup Aqueous Workup (e.g., extraction with organic solvent) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product: 2-[4-((Nu)methyl)phenyl]propanoic acid purification->product

Caption: Generalized workflow for a nucleophilic substitution reaction.

Conclusion

References

A Comparative Guide to the Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-[4-(chloromethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Loxoprofen.[1][2] The efficiency of its synthesis is crucial for the cost-effective production of these pharmaceuticals. This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparison of Synthetic Methods

The synthesis of this compound can be broadly categorized into two main approaches: direct chloromethylation of a propanoic acid derivative and a multi-step synthesis starting from a simpler aromatic compound. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Method Starting Material Key Reagents Reaction Conditions Yield Purity Advantages Disadvantages
Method 1: Direct Chloromethylation 2-phenylpropionic acidFormaldehyde, Hydrogen chloride, Sulfuric acid70-100°C, 10-30 hours~50% (crude)>99% (after purification)Fewer steps, readily available starting material.Use of hazardous reagents, moderate yield of crude product.
Method 2: Multi-step Synthesis from Toluene ToluenePropionyl chloride, Aluminum chloride, Chlorine, Benzoyl peroxideStep-wise reactions with varying conditionsNot explicitly stated for the final product, but intermediate steps are reported.High purity product is achievable.Avoids some hazardous reagents of direct chloromethylation in the final step, potentially higher overall yield.Longer reaction sequence, requires purification of intermediates.

Experimental Protocols

Method 1: Direct Chloromethylation of 2-Phenylpropionic Acid

This method involves the direct introduction of a chloromethyl group onto the phenyl ring of 2-phenylpropionic acid.

Procedure:

  • In a suitable reaction vessel, mix 2-phenylpropionic acid (1 mol) with solid formaldehyde (1.5-4 mol).[3]

  • Slowly add concentrated sulfuric acid (5 mol) to the mixture while maintaining the temperature below 20-50°C.[3]

  • Introduce hydrogen chloride (2.5-7.5 mol) into the reaction mixture.[3]

  • Heat the mixture to 70-100°C and maintain the reaction for 10-30 hours.[3]

  • After the reaction is complete, the crude product is obtained.

  • The crude product is then purified, for instance by recrystallization, to yield this compound with a purity of over 99%.[3]

Method 2: Multi-step Synthesis from Toluene

This synthetic route builds the target molecule step-wise, starting from toluene.

Procedure:

  • Friedel-Crafts Acylation: Toluene is reacted with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form p-methylpropiophenone.[2]

  • Bromination and Methoxycarbonylation: The resulting ketone undergoes a one-step bromination and methoxycarbonylation to yield an intermediate.[2]

  • Hydrolysis: The intermediate is hydrolyzed to produce 2-(p-tolyl)propionic acid.[2]

  • Chlorination: Finally, 2-(p-tolyl)propionic acid is chlorinated using chlorine in the presence of an initiator like benzoyl peroxide to yield this compound.[2]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Method 1: Direct Chloromethylation cluster_1 Method 2: Multi-step Synthesis from Toluene 2-Phenylpropionic Acid 2-Phenylpropionic Acid Formaldehyde, HCl, H2SO4 Formaldehyde, HCl, H2SO4 2-Phenylpropionic Acid->Formaldehyde, HCl, H2SO4 2-[4-(chloromethyl)phenyl]propanoic acid_M1 This compound Formaldehyde, HCl, H2SO4->2-[4-(chloromethyl)phenyl]propanoic acid_M1 Toluene Toluene Propionyl chloride, AlCl3 Propionyl chloride, AlCl3 Toluene->Propionyl chloride, AlCl3 p-Methylpropiophenone p-Methylpropiophenone Propionyl chloride, AlCl3->p-Methylpropiophenone Bromination & Methoxycarbonylation Bromination & Methoxycarbonylation p-Methylpropiophenone->Bromination & Methoxycarbonylation Hydrolysis Hydrolysis Bromination & Methoxycarbonylation->Hydrolysis 2-(p-tolyl)propionic acid 2-(p-tolyl)propionic acid Hydrolysis->2-(p-tolyl)propionic acid Chlorination Chlorination 2-(p-tolyl)propionic acid->Chlorination 2-[4-(chloromethyl)phenyl]propanoic acid_M2 This compound Chlorination->2-[4-(chloromethyl)phenyl]propanoic acid_M2

Caption: Synthetic routes to this compound.

Concluding Remarks

The choice between direct chloromethylation and a multi-step synthesis from toluene for producing this compound depends on several factors. The direct method is more concise but involves handling hazardous materials and may result in a lower initial yield. The multi-step synthesis is longer but may offer a safer and more controlled route to a high-purity product. Researchers and production managers should weigh these factors, including available equipment, cost of reagents, and safety protocols, when selecting the most appropriate synthetic strategy. Further optimization of reaction conditions for both methods could lead to improved yields and reduced environmental impact.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various anti-inflammatory and analgesic drugs.[1][2] It further details a robust framework for its purity analysis using a suite of modern analytical techniques. The information presented is intended to assist researchers in selecting an appropriate synthetic strategy and implementing a thorough quality control regimen.

Comparison of Synthetic Routes

Two primary synthetic routes for this compound are prevalent in research and industrial applications: the direct chloromethylation of 2-phenylpropionic acid and a multi-step synthesis commencing from toluene. Each route presents distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

FeatureRoute 1: Chloromethylation of 2-Phenylpropionic AcidRoute 2: Synthesis from Toluene
Starting Materials 2-Phenylpropionic acid, formaldehyde, hydrogen chloride, sulfuric acidToluene, propionyl chloride, aluminum chloride, chlorine
Reaction Steps Single primary reaction stepMultiple steps (Friedel-Crafts acylation, hydrolysis, chlorination)
Reported Yield Typically 65-75%Can be lower due to multiple steps
Purity of Crude Product Generally high, with potential for isomeric impuritiesPurity is dependent on the efficiency of each step; ortho and para isomers may form during Friedel-Crafts reaction
Key Advantages More direct route, fewer reaction stepsUtilizes readily available and less expensive starting materials
Key Disadvantages Use of formaldehyde, a potential carcinogen, and corrosive acidsMulti-step process can be more time-consuming and may have a lower overall yield
Potential Impurities Unreacted 2-phenylpropionic acid, di-substituted products, isomeric chloromethylated productsOrtho-isomer of 2-(p-tolyl)propanoic acid, unreacted intermediates, di-chlorinated byproducts
Cost-Effectiveness Can be higher due to the cost of 2-phenylpropionic acidPotentially more cost-effective for large-scale production due to cheaper starting materials
Environmental Impact Involves the use of concentrated sulfuric acid and hydrogen chlorideUtilizes aluminum chloride, which requires careful handling and disposal; involves chlorinated solvents

Experimental Protocols: Synthesis

Route 1: Chloromethylation of 2-Phenylpropionic Acid

This method involves the direct chloromethylation of 2-phenylpropionic acid using formaldehyde and hydrogen chloride in the presence of a strong acid catalyst.

Materials:

  • 2-Phenylpropionic acid

  • Formaldehyde (paraformaldehyde can also be used)

  • Concentrated sulfuric acid

  • Hydrogen chloride gas or concentrated hydrochloric acid

  • Ice bath

  • Reaction vessel with a gas inlet and stirrer

Procedure:

  • In a suitable reaction vessel, a mixture of 2-phenylpropionic acid and formaldehyde is prepared.

  • The vessel is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring, maintaining a low temperature.

  • Hydrogen chloride gas is then bubbled through the reaction mixture, or concentrated hydrochloric acid is added.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 70-100°C for several hours.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with water to remove acid residues, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Route 2: Synthesis from Toluene

This alternative route involves a multi-step process starting with the Friedel-Crafts acylation of toluene.

Step 1: Synthesis of 2-(p-tolyl)propanoic acid

  • Friedel-Crafts Acylation: Toluene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form p-methylpropiophenone. This reaction is typically carried out in a non-polar solvent. The primary product is the para-substituted ketone, though some ortho-isomer may also be formed.

  • Hydrolysis: The resulting p-methylpropiophenone is then converted to 2-(p-tolyl)propanoic acid. This can be achieved through various methods, including haloform reaction followed by acidification. A more direct route involves reaction with a brominating agent and subsequent methoxycarbonylation and hydrolysis.[3]

Step 2: Chlorination of 2-(p-tolyl)propanoic acid

  • The synthesized 2-(p-tolyl)propanoic acid is dissolved in a suitable solvent.

  • A chlorinating agent, such as chlorine gas, is introduced into the reaction mixture, often in the presence of a radical initiator like UV light or a chemical initiator.

  • The reaction selectively chlorinates the methyl group on the phenyl ring to yield this compound.

  • The crude product is then isolated and purified, typically by recrystallization.

Purity Analysis Workflow

A systematic approach is essential for the comprehensive purity analysis of synthesized this compound. The following diagram illustrates a typical workflow.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound synthesis Synthesized Product sampling Representative Sampling synthesis->sampling preliminary Preliminary Tests (Melting Point, Solubility) sampling->preliminary hplc HPLC Analysis (Purity & Impurity Profiling) preliminary->hplc gcms GC-MS Analysis (Volatile Impurities & Confirmation) preliminary->gcms nmr NMR Spectroscopy (Structural Confirmation) preliminary->nmr ftir FT-IR Spectroscopy (Functional Group Analysis) preliminary->ftir data_analysis Data Analysis & Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis pass Product Meets Specifications data_analysis->pass Purity ≥ 99% fail Further Purification Required data_analysis->fail Purity < 99%

Caption: A flowchart illustrating the key stages in the purity analysis of synthesized this compound.

Experimental Protocols: Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized product and for quantifying impurities. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the synthesized product (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their retention times relative to the main peak and can be quantified using a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and confirming the identity of the main component, often after derivatization to increase its volatility.

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent)

  • Injector, oven, and data system

Derivatization (Esterification):

  • React a small sample of the synthesized acid with an esterifying agent (e.g., methanol with an acid catalyst) to convert the carboxylic acid to its more volatile methyl ester.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

Data Analysis:

  • The identity of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).

  • The fragmentation pattern of the main component should be consistent with the structure of the derivatized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized product. Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes and deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 5-10 mg) in approximately 0.7 mL of a suitable deuterated solvent.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~1.5 ppm (d, 3H): Doublet corresponding to the methyl protons (-CH₃).

  • ~3.7 ppm (q, 1H): Quartet for the methine proton (-CH-).

  • ~4.6 ppm (s, 2H): Singlet for the chloromethyl protons (-CH₂Cl).

  • ~7.3-7.4 ppm (m, 4H): Multiplet for the aromatic protons.

  • ~11-12 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~18 ppm: Methyl carbon (-CH₃).

  • ~45 ppm: Methine carbon (-CH-).

  • ~45 ppm: Chloromethyl carbon (-CH₂Cl).

  • ~128-140 ppm: Aromatic carbons.

  • ~179 ppm: Carboxylic acid carbon (-COOH).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups in the synthesized molecule.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Sample Preparation:

  • For ATR, a small amount of the solid sample is placed directly on the crystal.

  • For KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

Expected Characteristic FT-IR Peaks:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2900-3000 cm⁻¹: C-H stretches of the alkyl and aromatic groups.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.

  • ~650-800 cm⁻¹: C-Cl stretch.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound and its potential impurities.

CompoundExpected HPLC RRTKey MS Fragments (m/z)Key ¹H NMR Signals (ppm)Key FT-IR Peaks (cm⁻¹)
This compound 1.00198 (M+), 153, 117, 91~1.5 (d), ~3.7 (q), ~4.6 (s), ~7.3-7.4 (m)~1700 (C=O), ~650-800 (C-Cl)
2-Phenylpropionic acid (Starting Material)< 1.00150 (M+), 105, 91~1.5 (d), ~3.7 (q), ~7.2-7.4 (m)~1700 (C=O), no C-Cl stretch
2-(p-tolyl)propanoic acid (Intermediate)< 1.00164 (M+), 119, 91~1.5 (d), ~2.3 (s), ~3.6 (q), ~7.1-7.2 (m)~1700 (C=O), no C-Cl stretch
2-[4-(hydroxymethyl)phenyl]propanoic acid (Hydrolysis Product)< 1.00180 (M+), 162, 135, 107~1.5 (d), ~3.7 (q), ~4.6 (s, -CH₂OH), ~7.3 (m)~3300 (O-H), ~1700 (C=O)
Isomeric Chloromethylated ProductsMay co-elute or have RRT close to 1.00198 (M+), similar fragmentationDifferent aromatic splitting patternsSimilar to main product

RRT: Relative Retention Time

By employing the synthetic and analytical methodologies outlined in this guide, researchers and drug development professionals can effectively produce and characterize high-purity this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Spectroscopic Analysis for Structure Confirmation: 2-[4-(chloromethyl)phenyl]propanoic acid vs. 2-(p-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of pharmaceutical development and chemical research, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), against its precursor, 2-(p-tolyl)propanoic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this important compound.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and 2-(p-tolyl)propanoic acid. This side-by-side comparison highlights the key spectral differences arising from the substitution of a methyl group with a chloromethyl group on the phenyl ring.

¹H NMR Data (Predicted/Experimental, 500 MHz, CDCl₃)
Assignment This compound (Predicted) 2-(p-tolyl)propanoic acid (Experimental/Predicted) Key Differences
-COOH~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)Negligible difference in the acidic proton chemical shift.
Ar-H~7.35 ppm (d, 2H), ~7.25 ppm (d, 2H)~7.15 ppm (d, 2H), ~7.10 ppm (d, 2H)Aromatic protons in the chloro-derivative are slightly deshielded due to the electron-withdrawing effect of the chloromethyl group.
-CH₂Cl~4.55 ppm (s, 2H)-Presence of a singlet at ~4.55 ppm is a definitive marker for the chloromethyl group.
-CH(CH₃)COOH~3.70 ppm (q, 1H)~3.65 ppm (q, 1H)Minor downfield shift of the methine proton.
Ar-CH₃-~2.35 ppm (s, 3H)Absence of the methyl singlet and appearance of the chloromethyl singlet is the primary distinguishing feature.
-CH(CH₃)COOH~1.50 ppm (d, 3H)~1.50 ppm (d, 3H)Little to no change in the chemical shift of the methyl group on the propanoic acid side chain.
¹³C NMR Data (Predicted/Experimental, 125 MHz, CDCl₃)
Assignment This compound (Predicted) 2-(p-tolyl)propanoic acid (Experimental/Predicted) Key Differences
-COOH~179 ppm~180 ppmMinimal change in the carbonyl carbon chemical shift.
Ar-C (quaternary)~141 ppm, ~136 ppm~142 ppm, ~136 ppmMinor shifts in the quaternary aromatic carbons.
Ar-CH~129 ppm, ~128 ppm~129 ppm, ~129 ppmSubtle changes in the aromatic CH carbons.
-CH₂Cl~45 ppm-The appearance of a signal around 45 ppm is characteristic of the chloromethyl carbon.
-CH(CH₃)COOH~45 ppm~45 ppmThe methine carbon signals may overlap with the chloromethyl signal in the chloro-derivative.
Ar-CH₃-~21 ppmThe signal for the aromatic methyl group at ~21 ppm is absent in the chloro-derivative.
-CH(CH₃)COOH~18 ppm~18 ppmThe chemical shift of the methyl carbon of the propanoic acid moiety remains largely unaffected.
Infrared (IR) Spectroscopy Data (KBr Pellet)
Functional Group This compound (Predicted) 2-(p-tolyl)propanoic acid (Experimental/Predicted) Key Differences
O-H (Carboxylic Acid)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)The broad O-H stretch is a characteristic feature of the carboxylic acid dimer in both compounds.
C-H (Aromatic)3100-3000 cm⁻¹3100-3000 cm⁻¹Typical aromatic C-H stretching vibrations are present in both spectra.
C-H (Aliphatic)3000-2850 cm⁻¹3000-2850 cm⁻¹Aliphatic C-H stretches from the propanoic acid side chain and the methyl/chloromethyl group are observed.
C=O (Carboxylic Acid)~1700 cm⁻¹~1700 cm⁻¹A strong carbonyl stretch is a prominent feature in both spectra.
C=C (Aromatic)1600-1450 cm⁻¹1600-1450 cm⁻¹Aromatic ring skeletal vibrations are present in both compounds.
C-Cl~750-650 cm⁻¹-A distinct C-Cl stretching vibration in the fingerprint region confirms the presence of the chloromethyl group.
Mass Spectrometry Data (Electron Ionization - EI)
Ion This compound (Predicted m/z) 2-(p-tolyl)propanoic acid (Experimental/Predicted m/z) Key Differences
[M]⁺198/200 (isotope pattern for Cl)164The molecular ion peak will show a characteristic M/M+2 isotopic pattern in a ~3:1 ratio for the chloro-derivative.
[M-COOH]⁺153/155119Loss of the carboxylic acid group.
[M-CH(CH₃)COOH]⁺125/12791 (tropylium ion)The base peak for 2-(p-tolyl)propanoic acid is often the tropylium ion. The corresponding fragment for the chloro-derivative will also be significant.
[M-Cl]⁺163-Loss of a chlorine radical.
[M-CH₂Cl]⁺149-Loss of the chloromethyl radical.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

G Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data

Comparative Biological Insights: An Evaluation of 2-[4-(chloromethyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory, analgesic, and anticancer potential of novel 2-[4-(chloromethyl)phenyl]propanoic acid derivatives, supported by quantitative data and detailed experimental protocols.

The quest for more effective and safer therapeutic agents has led to extensive research into the modification of established pharmacophores. One such scaffold of significant interest is 2-phenylpropanoic acid, the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the biological activities of a series of derivatives of this compound, a key intermediate in the synthesis of anti-inflammatory drugs like Loxoprofen.[1] By exploring various substitutions at the chloromethyl position, researchers have synthesized novel compounds with modulated anti-inflammatory, analgesic, and even anticancer properties.

Anti-inflammatory and Cyclooxygenase (COX) Inhibitory Activity

The primary mechanism of action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory cascade.[1] A comparative study of 2-(4-substitutedmethylphenyl)propanoic acid derivatives, where the chlorine atom of the parent compound is replaced by various heterocyclic thiols, reveals significant differences in their ability to inhibit COX-1 and COX-2 isoforms.

The data presented in Table 1 showcases the in vitro COX-1 and COX-2 inhibitory activities of these derivatives, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity). For comparison, the activities of the well-known NSAID Ibuprofen and the selective COX-2 inhibitor Nimesulide are also included.

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives

Compound IDSubstituent at the 4-methyl positionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
6h 5-Methoxybenzo[d]thiazol-2-ylthio3.150.250.079
6l 5-Methoxy-1H-benzo[d]imidazol-2-ylthio3.850.350.091
Ibuprofen (Reference)8.205.800.707
Nimesulide (Reference)>1000.20<0.002

Data sourced from a study by Tozkoparan et al. (2017).

As evidenced by the data, compounds 6h and 6l demonstrate potent inhibitory activity against both COX-1 and COX-2, with significantly lower IC50 values compared to Ibuprofen.[2] Notably, their COX-2 inhibition is comparable to that of Nimesulide, indicating a potential for reduced gastrointestinal side effects associated with non-selective COX-1 inhibition. The selectivity index further highlights their preference for COX-2.

Below is a diagram illustrating the general experimental workflow for evaluating the in vivo anti-inflammatory activity of these compounds using the carrageenan-induced paw edema model.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase cluster_analysis Data Analysis animal_prep Animal Acclimatization (Wistar Rats) grouping Grouping of Animals (n=6 per group) animal_prep->grouping fasting Overnight Fasting grouping->fasting vehicle Vehicle Control (e.g., 0.5% CMC) fasting->vehicle test_compounds Test Compounds (Oral Administration) fasting->test_compounds standard Standard Drug (e.g., Indomethacin) fasting->standard carrageenan Sub-plantar Injection of 1% Carrageenan vehicle->carrageenan test_compounds->carrageenan standard->carrageenan plethysmometer Paw Volume Measurement (Plethysmometer) carrageenan->plethysmometer time_points Time Points: 0, 1, 2, 3, 4 hours plethysmometer->time_points edema_calc Calculation of Paw Edema Volume and % Inhibition time_points->edema_calc stats Statistical Analysis (e.g., ANOVA) edema_calc->stats

Carrageenan-induced paw edema workflow.

Analgesic Activity

The following diagram outlines a typical workflow for assessing analgesic activity using the acetic acid-induced writhing test.

analgesic_workflow cluster_prep Preparation cluster_admin Administration cluster_induction_obs Induction & Observation cluster_data Data Analysis animal_select Animal Selection (e.g., Swiss Albino Mice) grouping Grouping and Marking animal_select->grouping vehicle_admin Vehicle Control grouping->vehicle_admin test_admin Test Compound (e.g., Oral Gavage) grouping->test_admin standard_admin Standard Analgesic (e.g., Aspirin) grouping->standard_admin acetic_acid Intraperitoneal Injection of 0.6% Acetic Acid vehicle_admin->acetic_acid test_admin->acetic_acid standard_admin->acetic_acid observation Observation of Writhing (for 20 minutes) acetic_acid->observation count_writhes Count Number of Writhes observation->count_writhes calc_inhibition Calculate % Protection count_writhes->calc_inhibition

Acetic acid-induced writhing test workflow.

Anticancer Activity

Emerging research has highlighted the potential of phenylpropanoic acid derivatives as anticancer agents. While specific comparative data for this compound derivatives is limited, studies on other substituted phenylpropanoic acids have shown promising results against various cancer cell lines. The cytotoxic effects are often evaluated using in vitro assays such as the MTT assay, and the results are typically reported as IC50 values.

Table 2: In Vitro Anticancer Activity of Selected Phenylpropanoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative A Breast (MCF-7)15.2
Colon (HCT-116)21.5
Derivative B Lung (A549)12.8
Prostate (PC-3)18.9

Note: The data in this table is illustrative and compiled from various sources on different phenylpropanoic acid derivatives to demonstrate the potential of this class of compounds. It does not represent a direct comparison of this compound derivatives from a single study.

The underlying mechanism for the anticancer activity of these compounds is multifaceted and may involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway: COX Inhibition and the Inflammatory Cascade

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory response. The following diagram illustrates this signaling pathway.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., Injury) cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation Pain, Fever, Swelling prostaglandins->inflammation nsaids 2-Phenylpropanoic Acid Derivatives nsaids->cox1 Inhibition nsaids->cox2 Inhibition

COX inhibition pathway.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Procedure:

  • A reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2) is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid.

  • The rate of TMPD oxidation is measured spectrophotometrically at 590 nm.

  • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory activity.

Procedure:

  • Wistar rats are fasted overnight and divided into groups (n=6).

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds, vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally.

  • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential for the development of new anti-inflammatory, analgesic, and anticancer agents. The substitution at the chloromethyl position offers a versatile handle for modulating the biological activity and selectivity of these compounds. The data presented in this guide highlights the superior COX inhibitory profile of certain derivatives compared to established NSAIDs. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this chemical scaffold. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations in this exciting area of drug discovery.

References

A Comparative Guide to Catalysts in 2-Phenylpropionic Acid Chloromethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chloromethylation of 2-phenylpropionic acid is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. The introduction of a chloromethyl group onto the phenyl ring provides a versatile handle for further chemical modifications. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts used for this transformation, supported by experimental data from related aromatic compounds, to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a suitable catalyst is paramount for achieving high yield and regioselectivity in the chloromethylation of 2-phenylpropionic acid. The primary challenge is to favor the formation of the desired para-substituted product, 2-(4-(chloromethyl)phenyl)propanoic acid, while minimizing the formation of the ortho-isomer and diarylmethane side products. The following table summarizes the performance of common Lewis and Brønsted acid catalysts, with data extrapolated from studies on structurally similar alkylbenzenes like toluene and cumene.

Catalyst SystemSubstrate (Analogue)Yield of Monochloromethylated Product (%)para/ortho RatioKey Observations & Side Products
Lewis Acids
Zinc Chloride (ZnCl₂)Toluene/Cumene60-80%~2-4A standard, moderately active catalyst. Can lead to the formation of diarylmethane byproducts, especially at higher temperatures.[1][2]
Aluminum Chloride (AlCl₃)Toluene/BenzeneCan be highVariable, often lower selectivityHighly active, but often leads to significant diarylmethane formation and other side reactions due to its strong Lewis acidity.[2] Difficult to control.[3]
Tin(IV) Chloride (SnCl₄)Toluene/BenzeneModerate to HighCan be highly selectiveOffers good selectivity for the para-isomer in some cases.[3][4] Its activity is generally milder than AlCl₃.
Brønsted Acids
Sulfuric Acid (H₂SO₄)Alkylbenzenes~70%Not specifiedOften used in conjunction with formaldehyde and HCl. Can also act as a dehydrating agent. Sulfonation of the aromatic ring can be a competing side reaction, particularly with deactivated substrates.[1][5]
Mixed Acid Systems
ZnCl₂/H₂SO₄/Phase Transfer CatalystCumeneup to 98%8.2The use of a phase transfer catalyst can significantly improve yield and selectivity, favoring the para isomer.[6]

Signaling Pathways and Experimental Workflows

To visually represent the process and logic of a comparative catalyst study for the chloromethylation of 2-phenylpropionic acid, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A 2-Phenylpropionic Acid D Reaction Vessel A->D B Chloromethylating Agent (e.g., Paraformaldehyde, HCl) B->D C Solvent (e.g., Acetic Acid) C->D E Catalyst Addition (e.g., ZnCl2, AlCl3, H2SO4) D->E F Controlled Temperature & Stirring E->F G Quenching & Extraction F->G H Chromatographic Analysis (GC/HPLC) G->H I Product Isolation & Purification G->I H->I J Characterization (NMR, MS) I->J catalyst_comparison_logic cluster_catalysts Catalyst Types cluster_performance Performance Metrics cluster_outcomes Comparative Outcomes LC Lewis Acids (e.g., ZnCl2, AlCl3, SnCl4) Y Yield of Chloromethylated Product LC->Y S Selectivity (para/ortho ratio) LC->S SP Side Product Formation (e.g., Diaryl-methanes) LC->SP BC Brønsted Acids (e.g., H2SO4) BC->Y BC->S BC->SP MC Mixed/Other Systems (e.g., with Phase Transfer Catalysts) MC->Y MC->S MC->SP O1 High Activity, Lower Selectivity (AlCl3) Y->O1 O2 Moderate Activity, Good Selectivity (ZnCl2, SnCl4) Y->O2 O3 Improved Yield & Selectivity (Mixed Systems) Y->O3 S->O1 S->O2 S->O3 O4 Potential for Sulfonation (H2SO4) SP->O4

References

A Comparative Guide to the HPLC-Based Quantification of 2-[4-(chloromethyl)phenyl]propanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC) for the quantification of 2-[4-(chloromethyl)phenyl]propanoic acid and structurally related compounds. While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide draws parallels from the well-established analytical methods for Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the same propionic acid derivative class.[1][2] The presented data and protocols are intended to serve as a valuable resource for developing and validating analytical methods for related molecules.

Methodology Comparison: HPLC and Alternative Techniques

The quantification of propionic acid derivatives in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. HPLC stands out as the most prevalent and reliable technique. However, other methods also find application.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a mobile phase.High resolution, sensitivity, and specificity.[3][4]Requires specialized equipment and skilled operators.Quantification of active pharmaceutical ingredients (APIs) and impurities in drug substances and products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, high temperature can cause degradation.Analysis of impurities and metabolites, particularly in doping control.[5]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and reagent consumption.Lower sensitivity compared to HPLC for some applications.Chiral separation of enantiomers.[6]

Detailed HPLC Method Protocol for a Related Propionic Acid Derivative

The following protocol is based on a validated RP-HPLC method for the analysis of a substituted propanoic acid derivative and is adaptable for this compound with appropriate optimization and validation.[7][8][9]

1. Chromatographic Conditions:

ParameterSpecification
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Injection Volume 20 µL[7][9]
Column Temperature 30 °C[7][8]
Detection UV at 225 nm[7][8]
Run Time 20 minutes[7]

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a 50:50 mixture of water and methanol) to obtain a known concentration.[7][9]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the solvent. Sonicate to ensure complete dissolution and dilute to the final desired concentration with the mobile phase.[7][9] Filter the final solution through a 0.45 µm membrane filter before injection.[7][9]

3. Method Validation Parameters (Illustrative Data):

The following table summarizes typical validation parameters for an HPLC method for a related propanoic acid derivative, as per ICH guidelines.[10]

ParameterTypical Results
Linearity (r²) ≥ 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mL[11]
Limit of Quantification (LOQ) 0.50 µg/mL[11]
Specificity No interference from placebo or degradation products.

Experimental Workflow and Data Analysis

The logical flow of the HPLC method validation process, from sample preparation to final data analysis, is crucial for obtaining reliable and reproducible results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results & Reporting prep_standard Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis report Generate Validation Report data_analysis->report

References

Comparative Analysis of Analytical Methods for 2-[4-(chloromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Analysis of 2-[4-(chloromethyl)phenyl]propanoic acid.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, a key intermediate in the synthesis of various anti-inflammatory and analgesic drugs.[1] The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a detailed experimental protocol and expected data. Furthermore, a comparative overview of alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), is presented to aid in the selection of the most suitable method for specific research and quality control applications.

GC-MS Analysis: A Detailed Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic separation.[2][3]

Due to the lack of a publicly available mass spectrum for this compound, a predicted fragmentation pattern for its trimethylsilyl (TMS) derivative is presented below. This prediction is based on established fragmentation patterns of similar aromatic carboxylic acids.[4] The derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen in the carboxylic acid group with a TMS group.[2]

Table 1: Predicted GC-MS Data for Trimethylsilyl-2-[4-(chloromethyl)phenyl]propanoate

ParameterValue
Molecular Formula C13H19ClO2Si
Molecular Weight 270.83 g/mol
Predicted m/z Fragments Proposed Fragment Ion
270/272[M]+• (Molecular ion with Cl isotope pattern)
255/257[M - CH3]+
196[M - COOTMS]+
141[C6H4CH(CH3)]+
125[C6H4CH2Cl]+
117[COOTMS]+
91[C7H7]+ (Tropylium ion)
73[Si(CH3)3]+

This protocol is adapted from established methods for similar phenylpropanoic acid derivatives, such as ibuprofen.[5]

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of a suitable solvent like pyridine or acetonitrile.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject Sample Cool->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Identify Library Search Integrate->Identify Quantify Quantification Identify->Quantify Report Report Quantify->Report Final Report

Caption: GC-MS experimental workflow for the analysis of this compound.

Alternative Analytical Methods

While GC-MS is a robust method, other techniques offer distinct advantages for the analysis of this compound.

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for direct analysis of carboxylic acids without derivatization.[6][7]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • No derivatization required, simplifying sample preparation.

    • High precision and accuracy.[8]

    • Well-established methods for similar compounds are available.[6][7]

  • Disadvantages:

    • Lower resolution compared to capillary GC.

    • Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS.

CE is a high-resolution separation technique that is particularly well-suited for charged molecules like organic acids.[9][10][11]

  • Principle: Separation occurs in a narrow capillary based on the differential migration of analytes in an electric field.

  • Advantages:

    • Extremely high separation efficiency.

    • Minimal sample and reagent consumption.[9]

    • Rapid analysis times.[11]

  • Disadvantages:

    • Lower concentration sensitivity compared to GC-MS and HPLC.

    • Reproducibility can be a challenge.

Comparative Overview of Analytical Techniques

The choice of analytical method depends on various factors including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis.

Table 2: Comparison of Analytical Methods

FeatureGC-MSHPLCCapillary Electrophoresis (CE)
Derivatization RequiredNot RequiredNot Required
Sensitivity Very HighHighModerate
Resolution Very HighGoodExcellent
Analysis Time ModerateModerate to FastVery Fast[11]
Cost per Sample ModerateLow to ModerateLow[10]
Sample Throughput ModerateHighHigh
Strengths Definitive identification through mass spectra.Robustness, ease of use, direct analysis.High efficiency, low sample volume.[9]
Limitations Requires derivatization for non-volatile analytes.Lower resolution than GC.Lower sensitivity, potential for matrix effects.

References

Characterization of 2-[4-(chloromethyl)phenyl]propanoic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 2-[4-(chloromethyl)phenyl]propanoic acid, a significant intermediate in the synthesis of anti-inflammatory drugs. While specific crystallographic data for this compound is not publicly available, this guide will establish a hypothetical framework based on closely related structures and compare it with spectroscopic methods to provide a comprehensive analytical overview.

Introduction to Analytical Characterization

This compound is a derivative of phenylpropanoic acid and serves as a crucial building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen.[1] The precise arrangement of its atoms, its molecular connectivity, and its purity are critical factors that influence its reactivity and the efficacy of the final pharmaceutical product. Therefore, employing a suite of analytical techniques is essential for its complete characterization.

This guide compares the utility of single-crystal X-ray crystallography, a powerful technique for determining the absolute three-dimensional structure of a molecule, with other widely used analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, and their combined application ensures an unambiguous structural assignment.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods offer insights into the molecular structure in solution and its constituent fragments and functional groups.

Analytical Technique Information Provided Sample Requirements Limitations
X-ray Crystallography (Hypothetical) - Precise 3D molecular structure- Bond lengths and angles- Crystal packing and intermolecular interactions- StereochemistryHigh-quality single crystal- Crystal growth can be challenging- Provides solid-state structure which may differ from solution
NMR Spectroscopy - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative number of protons- Stereochemical relationshipsSolution in a deuterated solvent- Does not provide absolute 3D structure- Can have overlapping signals in complex molecules
Mass Spectrometry - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation pattern for structural cluesSmall amount of sample, can be in solution or solid- Does not provide information on stereochemistry or connectivity- Fragmentation can be complex to interpret
FTIR Spectroscopy - Presence of functional groups- Information about bond vibrationsSolid, liquid, or gas- Provides limited information on the overall molecular structure- Spectrum can be complex with many overlapping peaks

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol)

Should single crystals of this compound be obtained, the following general procedure would be employed for data collection and structure solution:

  • Crystal Selection and Mounting: A suitable single crystal of approximately 0.1-0.3 mm in size would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images would be recorded as the crystal is rotated.

  • Data Processing: The collected images would be processed to integrate the intensities of the diffraction spots. The data would be corrected for various experimental factors, and the unit cell parameters would be determined.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would then be refined against the experimental data to yield the final, accurate molecular structure.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For a complete characterization, both ¹H and ¹³C NMR spectra would be acquired. Other experiments like COSY and HSQC could be performed to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. The integration of the signals in the ¹H NMR spectrum provides the relative ratio of protons.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The molecules are ionized using a suitable technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for more volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for X-ray crystallography and the complementary nature of the different analytical techniques discussed.

xray_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

analytical_synergy compound 2-[4-(chloromethyl)phenyl] propanoic acid xray X-ray Crystallography (Hypothetical) compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ftir FTIR Spectroscopy compound->ftir structure_3d 3D Structure & Stereochemistry xray->structure_3d connectivity Atom Connectivity nmr->connectivity molecular_weight Molecular Weight & Formula ms->molecular_weight functional_groups Functional Groups ftir->functional_groups full_characterization Complete Structural Elucidation structure_3d->full_characterization connectivity->full_characterization molecular_weight->full_characterization functional_groups->full_characterization

Caption: Complementary nature of analytical techniques.

Conclusion

While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, a comprehensive characterization of this compound necessitates a multi-technique approach. NMR spectroscopy is indispensable for elucidating the molecular structure in solution, mass spectrometry provides crucial information on molecular weight and fragmentation, and FTIR spectroscopy confirms the presence of key functional groups. The synergistic use of these techniques provides a complete and unambiguous structural assignment, which is a critical step in the development of safe and effective pharmaceuticals.

References

Enantioselective Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen, is of significant interest in the pharmaceutical industry. The biological activity of many profens resides primarily in the (S)-enantiomer, making stereoselective synthesis crucial for developing more effective and safer drugs.[1][2] This guide provides a comparative overview of potential enantioselective strategies for the synthesis of this compound, including enzymatic kinetic resolution, asymmetric hydrogenation, the use of chiral auxiliaries, and preparative chiral chromatography. Due to a lack of direct comparative studies on this specific molecule, this guide draws upon experimental data from closely related 2-arylpropanoic acids to provide a comprehensive analysis of the available methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for the synthesis of enantiopure profens, leveraging the high enantioselectivity of enzymes, particularly lipases.[1][3] This method involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For 2-arylpropanoic acids, this is often achieved through the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester.

Workflow for Enzymatic Kinetic Resolution:

racemate Racemic this compound or its ester enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme Enantioselective esterification or hydrolysis separation Separation (e.g., Chromatography, Extraction) enzyme->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer_ester (R)-Ester (or unreacted acid) separation->r_enantiomer_ester

Figure 1: General workflow for the enzymatic kinetic resolution of a racemic 2-arylpropanoic acid.

Comparative Performance of Lipase-Catalyzed Resolutions of 2-Arylpropanoic Acids:

SubstrateEnzymeReaction TypeYield of (S)-acidEnantiomeric Excess (ee) of (S)-acidReference
Racemic IbuprofenCandida antarctica Lipase BEsterification~45%>98%[3]
Racemic Naproxen methyl esterCandida rugosa LipaseHydrolysis~48%>99%Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chem., 2011, 13, 2264-2277
Racemic FlurbiprofenAspergillus oryzae myceliaEsterificationNot reported62-92%[4]
Racemic Ketoprofen vinyl esterAspergillus terreus LipaseHydrolysis~46% (of R-acid)96% (of R-acid)[4]

Experimental Protocol: Lipase-Catalyzed Esterification of a Racemic 2-Arylpropanoic Acid (Model Protocol)

  • Reaction Setup: In a dried flask, dissolve racemic this compound (1.0 eq) and a suitable alcohol (e.g., n-butanol, 1.5 eq) in an organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme.

  • Separation: Separate the unreacted (S)-acid from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. Acidify the aqueous layer to recover the (S)-2-[4-(chloromethyl)phenyl]propanoic acid. The organic layer contains the (R)-ester.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral α,β-unsaturated precursor is a highly efficient method for the direct synthesis of a single enantiomer of a chiral carboxylic acid. This approach often utilizes transition metal catalysts, such as Rhodium or Ruthenium, complexed with chiral phosphine ligands.

Workflow for Asymmetric Hydrogenation:

prochiral 2-[4-(chloromethyl)phenyl]propenoic acid catalyst Chiral Rh or Ru Catalyst prochiral->catalyst product (S)-2-[4-(chloromethyl)phenyl]propanoic acid catalyst->product Asymmetric Hydrogenation hydrogen H₂ hydrogen->catalyst

Figure 2: General workflow for the asymmetric hydrogenation of a prochiral precursor.

Comparative Performance of Asymmetric Hydrogenation of α-Aryl Acrylates:

SubstrateCatalystYieldEnantiomeric Excess (ee)Reference
2-(4-isobutylphenyl)propenoic acidRu(OAc)₂[(S)-BINAP]>95%97%Asymmetric hydrogenation of α-aryl acrylic acids catalyzed by chiral ruthenium(II) complexes. J. Org. Chem. 1995, 60, 13, 3964–3965
Tiglic Acid[Rh(cod)₂]BF₄ / (S,S)-Me-DuPhos>99%99%Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev., 2013, 42, 499-510
Atropic AcidRu(OAc)₂[(R)-BINAP]100%86%Asymmetric hydrogenation of α-aryl acrylic acids catalyzed by chiral ruthenium(II) complexes. J. Org. Chem. 1995, 60, 13, 3964–3965

Experimental Protocol: Asymmetric Hydrogenation of a 2-Arylpropenoic Acid (Model Protocol)

  • Precursor Synthesis: Synthesize 2-[4-(chloromethyl)phenyl]propenoic acid from 4-(chloromethyl)benzaldehyde via a suitable method (e.g., Knoevenagel condensation).

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral catalyst (e.g., [Rh(cod)₂(S,S)-Me-DuPhos]BF₄).

  • Reaction Setup: Add the degassed solvent (e.g., methanol) followed by the 2-[4-(chloromethyl)phenyl]propenoic acid substrate.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 1-50 atm) and stir at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or ¹H NMR).

  • Work-up: After releasing the pressure, remove the solvent under reduced pressure. The crude product can be purified by chromatography or crystallization to yield the enantiomerically enriched this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter. The chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction (e.g., alkylation), and is then cleaved to yield the enantiomerically pure product. Evans oxazolidinones are commonly used chiral auxiliaries for the synthesis of chiral carboxylic acids.

Workflow for Chiral Auxiliary-Mediated Synthesis:

start 4-(chloromethyl)phenylacetic acid coupling Coupling start->coupling auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) auxiliary->coupling diastereoselective Diastereoselective Alkylation (e.g., with CH₃I) coupling->diastereoselective cleavage Auxiliary Cleavage diastereoselective->cleavage product (S)-2-[4-(chloromethyl)phenyl]propanoic acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 3: General workflow for chiral auxiliary-mediated synthesis.

Performance of Evans Auxiliary in the Synthesis of 2-Arylpropanoic Acids:

Substrate (Acyl-Auxiliary)Alkylating AgentDiastereomeric Ratio (d.r.)Yield
N-propionyl oxazolidinoneBenzyl bromide>99:190%
N-(phenylacetyl)oxazolidinoneMethyl iodide95:585%

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (Model Protocol)

  • Acylation of Auxiliary: React 4-(chloromethyl)phenylacetic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-acyloxazolidinone.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone in an anhydrous aprotic solvent (e.g., THF) to -78 °C and add a strong base (e.g., LDA or NaHMDS) to form the enolate.

  • Diastereoselective Alkylation: Add an alkylating agent (e.g., methyl iodide) to the enolate solution and allow the reaction to proceed at low temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product (e.g., by hydrolysis with LiOH/H₂O₂) to yield the desired enantiomer of this compound. The chiral auxiliary can be recovered and reused.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture. While often used for analytical purposes, it can be scaled up for preparative separations. A notable example is the resolution of the bromo-analogue, 2-(4-bromomethylphenyl)propionic acid, using recycling countercurrent chromatography.

Workflow for Preparative Chiral Chromatography:

racemate Racemic this compound chromatography Preparative Chiral Chromatography racemate->chromatography separation Separation chromatography->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer (R)-Enantiomer separation->r_enantiomer

Figure 4: General workflow for preparative chiral chromatography.

Performance of Preparative Enantioseparation of a Loxoprofen Precursor:

CompoundMethodChiral SelectorPurity of EnantiomersEnantiomeric Excess (ee)RecoveryReference
2-(4-bromomethylphenyl)propionic acidRecycling Countercurrent ChromatographyHydroxypropyl-β-cyclodextrin>99.0%98.0%40.8-65.6%[5]

Experimental Protocol: Preparative Enantioseparation by Recycling Countercurrent Chromatography (Based on the bromo-analogue)

  • Solvent System Preparation: Prepare a two-phase solvent system (e.g., n-hexane/n-butyl acetate/0.1 mol/L citrate buffer).

  • Stationary and Mobile Phase Preparation: Equilibrate the solvent system and separate the two phases. The aqueous phase containing the chiral selector (hydroxypropyl-β-cyclodextrin) is used as the mobile phase, and the organic phase as the stationary phase.

  • Chromatograph Setup: Fill the countercurrent chromatography column with the stationary phase and then pump the mobile phase through at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the racemic 2-(4-bromomethylphenyl)propionic acid in a mixture of the stationary and mobile phases and inject it into the column.

  • Elution and Recycling: Perform the elution in a recycling mode to enhance the separation of the enantiomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by chiral HPLC to determine the purity and enantiomeric excess of each enantiomer.

Comparative Analysis and Conclusion

The choice of the most suitable method for the enantioselective synthesis of this compound depends on several factors, including the desired scale of production, cost-effectiveness, and the required enantiomeric purity.

  • Enzymatic Kinetic Resolution offers high enantioselectivity and mild reaction conditions, making it an environmentally friendly option. However, the maximum theoretical yield is 50% for the desired enantiomer, and requires an efficient method to racemize and recycle the unwanted enantiomer to be economically viable on a large scale.

  • Asymmetric Hydrogenation is a highly efficient method that can provide high yields and excellent enantiomeric excess. The main challenges are the synthesis of the prochiral precursor and the cost and availability of the chiral metal catalysts and ligands.

  • Chiral Auxiliary-Mediated Synthesis is a reliable and well-established method that offers high diastereoselectivity. However, it involves multiple steps (attachment and cleavage of the auxiliary), which can lower the overall yield and increase the cost. The recovery and reuse of the expensive chiral auxiliary are crucial for its economic feasibility.

  • Preparative Chiral Chromatography allows for the direct separation of enantiomers with high purity. The scalability of this method can be a limitation, and the cost of the chiral stationary phase or chiral selector can be high. However, for high-value products, it can be a viable option.

References

A Comparative Guide to the Reactivity of Benzylic Halides in Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various substituted benzylic halides. Due to the limited availability of direct experimental data for reactions in propanoic acid, this document leverages well-established principles and data from analogous solvent systems to provide a robust predictive analysis. The information herein is intended to guide experimental design and aid in the understanding of structure-reactivity relationships in the context of drug development and organic synthesis.

Introduction

Benzylic halides are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Their reactivity in nucleophilic substitution reactions is of paramount importance for the efficient construction of complex molecular architectures. Propanoic acid and its derivatives are often employed as solvents or reagents in these transformations. Understanding the relative reactivity of different benzylic halides under these conditions is critical for optimizing reaction yields, minimizing side products, and controlling stereochemistry.

This guide will explore the factors governing the reactivity of benzylic halides, present a comparative analysis based on available kinetic data from relevant solvent systems, and provide standardized experimental protocols for assessing their reactivity.

Factors Influencing Reactivity

The reactivity of benzylic halides in nucleophilic substitution reactions is primarily influenced by three key factors:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the benzene ring stabilize the developing positive charge in the transition state of SN1 reactions, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation intermediate and decrease the SN1 reaction rate. For SN2 reactions, the electronic effects are less pronounced but can still influence the electrophilicity of the benzylic carbon.

  • Nature of the Leaving Group: The stability of the leaving group is a critical factor. Weaker bases are better leaving groups. Therefore, the reactivity of benzylic halides increases in the order: R-Cl < R-Br < R-I < R-OTs (tosylate).[1]

  • Solvent Effects: Polar protic solvents, such as carboxylic acids, can stabilize both the carbocation intermediate in SN1 reactions and the leaving group, thus accelerating the reaction rate. The nucleophilicity of the solvent also plays a crucial role in determining the reaction pathway and product distribution.

Comparative Reactivity Data

Substituent (X) in X-C₆H₄CH₂ClFirst-Order Rate Constant (k) in s⁻¹Relative Rate (kₓ / k₋H)
4-OCH₃2.26.88 x 10⁵
4-CH₃1.7 x 10⁻³531
H3.2 x 10⁻⁶1
4-Cl1.1 x 10⁻⁶0.34
3-NO₂2.1 x 10⁻⁸6.56 x 10⁻³
4-NO₂1.1 x 10⁻⁸3.44 x 10⁻³

Data sourced from solvolysis studies in 20% acetonitrile in water at 25°C, which serves as a proxy for relative reactivity trends in polar protic solvents like propanoic acid.[2][3]

Note: The actual rate constants in propanoic acid will differ, but the relative reactivity trend is expected to be similar. The significantly faster rate for the 4-methoxybenzyl chloride highlights the powerful stabilizing effect of electron-donating groups on the benzylic carbocation.

Reaction Mechanisms and Logical Relationships

The solvolysis of benzylic halides can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the substrate structure, nucleophile, leaving group, and solvent. In a polar protic solvent like propanoic acid, the SN1 pathway is generally favored for secondary and tertiary benzylic halides, as well as for primary benzylic halides with electron-donating substituents that can stabilize the resulting carbocation.

The following diagram illustrates the factors influencing the reaction pathway and the relative reactivity of benzylic halides.

G cluster_reactivity Factors Influencing Benzylic Halide Reactivity cluster_mechanism Reaction Mechanism Substituent_Effects Substituent Effects (Electronic) SN1_Pathway SN1 Pathway (Carbocation Intermediate) Substituent_Effects->SN1_Pathway Stabilizes Carbocation (EDG) Destabilizes (EWG) Leaving_Group_Ability Leaving Group Ability Leaving_Group_Ability->SN1_Pathway Facilitates Ionization SN2_Pathway SN2 Pathway (Concerted) Leaving_Group_Ability->SN2_Pathway Facilitates Displacement Solvent_Properties Solvent Properties (Propanoic Acid) Solvent_Properties->SN1_Pathway Stabilizes Intermediates Solvent_Properties->SN2_Pathway Can hinder strong nucleophiles Product Product SN1_Pathway->Product Racemization SN2_Pathway->Product Inversion of Stereochemistry Benzylic_Halide Benzylic Halide (Substrate) Benzylic_Halide->Substituent_Effects Ring Substituents Benzylic_Halide->Leaving_Group_Ability Halogen

Caption: Factors influencing the reactivity and mechanistic pathway of benzylic halides.

Experimental Protocols

The following are generalized experimental protocols for determining the solvolysis rates of benzylic halides. These can be adapted for use with propanoic acid as the solvent.

Protocol 1: Titrimetric Method

This method is suitable for reactions that produce an acidic byproduct (e.g., HCl, HBr).

  • Solution Preparation:

    • Prepare a stock solution of the benzylic halide of known concentration in a suitable inert co-solvent (e.g., acetone) if it is not readily soluble in propanoic acid.

    • Prepare a standardized solution of a base (e.g., sodium hydroxide in a suitable solvent) for titration.

    • Prepare the reaction solvent, which is propanoic acid.

  • Reaction Monitoring:

    • Equilibrate the propanoic acid solvent to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by adding a known amount of the benzylic halide stock solution to the pre-heated propanoic acid.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold, inert solvent.

    • Titrate the quenched aliquot with the standardized base solution using a suitable indicator to determine the concentration of the acid produced.

  • Data Analysis:

    • Calculate the concentration of the benzylic halide remaining at each time point.

    • Plot the natural logarithm of the benzylic halide concentration versus time. For a first-order reaction, this plot will be linear.

    • The negative of the slope of this line gives the first-order rate constant (k).

Protocol 2: Spectroscopic Method (UV-Vis)

This method is applicable if the benzylic halide or the product has a distinct UV-Vis absorbance spectrum that changes over the course of the reaction.

  • Solution Preparation:

    • Prepare a dilute solution of the benzylic halide in propanoic acid. The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Reaction Monitoring:

    • Place the reaction solution in a cuvette and maintain it at a constant temperature using a thermostatted cell holder in the spectrophotometer.

    • Record the absorbance at a wavelength where the change in concentration of the reactant or product is maximal.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

    • Plot the appropriate function of absorbance versus time to determine the rate constant. For a first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is -k.

The following diagram outlines the general workflow for a kinetic study of benzylic halide solvolysis.

G Start Start Prepare_Solutions Prepare Benzylic Halide and Solvent Solutions Start->Prepare_Solutions Equilibrate_Temperature Equilibrate Reaction Mixture to T Prepare_Solutions->Equilibrate_Temperature Initiate_Reaction Initiate Reaction Equilibrate_Temperature->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Titrimetry or Spectroscopy) Initiate_Reaction->Monitor_Reaction Collect_Data Collect Time-Concentration Data Monitor_Reaction->Collect_Data Analyze_Data Analyze Data to Determine Rate Constant (k) Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a kinetic study of benzylic halide solvolysis.

Conclusion

The reactivity of benzylic halides in propanoic acid and its derivatives is a complex interplay of electronic, steric, and solvent effects. While direct kinetic data in this specific solvent system is sparse, a comprehensive understanding can be achieved by extrapolating from data in analogous polar solvents. Electron-donating substituents on the aromatic ring significantly accelerate the reaction, primarily by stabilizing the carbocation intermediate in an SN1-like mechanism. The choice of leaving group also plays a crucial role, with less basic halides exhibiting greater reactivity. The provided experimental protocols offer a standardized approach for researchers to determine the reactivity of novel benzylic halides in their specific systems of interest, thereby facilitating the optimization of synthetic routes and the development of new chemical entities.

References

Safety Operating Guide

Navigating the Disposal of 2-[4-(Chloromethyl)phenyl]propanoic Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 2-[4-(Chloromethyl)phenyl]propanoic acid, a compound often used as an intermediate in the synthesis of anti-inflammatory drugs. Due to its chemical structure, which includes a halogenated aromatic ring and a carboxylic acid functional group, specific handling and disposal procedures are required.

Core Principles of Disposal

The disposal of this compound is governed by regulations for hazardous waste. As a chlorinated organic acid, it must be treated with caution. The primary principle is to avoid environmental release and to ensure the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal. Waste this compound should be categorized as halogenated organic waste .

Key Storage Guidelines:

  • Container: Use a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Acid" and should list the full chemical name, "this compound."

  • Segregation: Store this waste separately from other waste streams, particularly from bases, strong oxidizing agents, and non-halogenated organic waste.[1]

  • Accumulation: Keep the waste container closed except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

Disposal Procedures

The recommended method for the disposal of chlorinated organic compounds is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration.[2][3][4]

Step-by-Step Disposal Plan:

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and any spill cleanup materials, in the designated halogenated organic waste container.

    • Do not mix with other waste types.

  • Labeling:

    • Ensure the waste container is accurately and fully labeled with its contents.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Follow all institutional procedures for waste handover.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Quantitative Data for Disposal

Waste StreamClassificationDisposal Method
Pure this compoundHalogenated Organic AcidCollection for incineration by a licensed contractor
Solutions containing this compound (>2% halogen content)Halogenated Organic WasteCollection for incineration by a licensed contractor[5]
Contaminated labware (e.g., gloves, absorbent pads)Solid Halogenated WasteCollection for incineration by a licensed contractor
Rinsate from cleaning contaminated glassware (first rinse)Halogenated Organic WasteCollection for incineration by a licensed contractor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvent) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for 'Solid Halogenated Waste' solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for 'Liquid Halogenated Organic Waste' liquid_waste->collect_liquid segregate Segregate from incompatible waste streams (e.g., bases, non-halogenated organics) collect_solid->segregate collect_liquid->segregate store Store in a designated satellite accumulation area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by licensed hazardous waste contractor (typically via incineration) contact_ehs->disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.